IQZ23
描述
属性
分子式 |
C26H29N5O2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C26H29N5O2/c1-33-18-10-11-23-20(16-18)21(17-32)24(28-23)26-29-22-9-3-2-8-19(22)25(30-26)27-12-4-5-13-31-14-6-7-15-31/h2-3,8-11,16-17,28H,4-7,12-15H2,1H3,(H,27,29,30) |
InChI 键 |
HPSVWLBMFVRSNF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C3=NC4=CC=CC=C4C(=N3)NCCCCN5CCCC5 |
产品来源 |
United States |
Foundational & Exploratory
The Compound IQZ23: A Technical Guide to its Synthesis, Characterization, and Anti-Obesity Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQZ23 is a novel β-indoloquinazoline analog that has demonstrated significant potential as a therapeutic agent for obesity and associated metabolic disorders. As compound 23 in a series of 40 synthesized analogs, it exhibits potent lipid-lowering activity.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, offering valuable insights for researchers in the field of metabolic disease and drug discovery.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary, it is classified as a β-indoloquinazoline analog. The general synthesis of such compounds involves the construction of the core indoloquinazoline scaffold followed by the introduction of specific side chains.
Characterization of this compound
A complete analytical characterization of this compound is crucial for its validation as a chemical entity. A validated LC-MS/MS assay has been developed for the determination of this compound in rat plasma, which is essential for pharmacokinetic studies.[2]
Physicochemical Properties
| Property | Value |
| Chemical Class | β-Indoloquinazoline Analog |
| Molecular Formula | Not Publicly Available |
| Molecular Weight | Not Publicly Available |
Spectroscopic Data
While the specific spectral data for this compound is not publicly available, characterization of β-indoloquinazoline analogs typically involves:
-
¹H NMR: To determine the structure and purity of the compound.
-
¹³C NMR: To complement the structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Activity and Mechanism of Action
This compound has shown high efficacy in reducing triglyceride levels in vitro.[1]
In Vitro Efficacy
| Assay | Cell Line | Parameter | Value |
| Triglyceride Level Reduction | 3T3-L1 Adipocytes | EC₅₀ | 0.033 μM[1] |
Mechanism of Action: AMPK Pathway Activation
Mechanistic studies have revealed that the lipid-lowering activity of this compound is dependent on the AMP-activated protein kinase (AMPK) pathway.[1] this compound modulates ATP synthase activity, leading to AMPK activation. This activation is associated with increased mitochondrial biogenesis and oxidation capacity, as well as enhanced insulin sensitivity in relevant cell models.[1]
In Vivo Studies
Preclinical evaluation in a mouse model of obesity has demonstrated the therapeutic potential of this compound.
Animal Model and Dosing
-
Model: High-fat and cholesterol diet (HFC)-induced obese mice.[1]
-
Dosing: 20 mg/kg, administered intraperitoneally (i.p.).[1]
Efficacy
Treatment with this compound significantly reversed the HFC-induced increase in body weight and other clinical symptoms of obesity in mice, without any indicative toxicity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Triglyceride Assay in 3T3-L1 Adipocytes
This protocol outlines the measurement of triglyceride levels in 3T3-L1 adipocytes following treatment with this compound.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma using LC-MS/MS: consideration for matrix effect and internal standard interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on IQZ23 for Obesity: A Technical Guide
Introduction
IQZ23 is a novel β-indoloquinazoline analogue that has emerged from early-stage research as a potential therapeutic agent for obesity and related metabolic disorders. Preclinical studies have demonstrated its efficacy in reducing lipid accumulation, inhibiting adipogenesis, and improving metabolic parameters in cellular and animal models. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the field of obesity and metabolic disease therapeutics.
Core Mechanism of Action
This compound exerts its anti-obesity effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. Mechanistic studies have revealed that this compound modulates the activity of ATP synthase, which in turn leads to the activation of AMPK.[1][2] This activation initiates a cascade of downstream effects, including the inhibition of adipocyte differentiation and a reduction in triglyceride levels.[1][2][3] The activation of the AMPK pathway by this compound is also associated with increased mitochondrial biogenesis and enhanced insulin sensitivity in relevant cell models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in 3T3-L1 Adipocytes
| Parameter | Value | Cell Line | Description |
| EC50 | 0.033 μM | 3T3-L1 Adipocytes | The half-maximal effective concentration for decreasing triglyceride levels.[1][2] |
Table 2: In Vitro Effect of this compound on Adipogenic and Lipogenic Protein Levels in 3T3-L1 Adipocytes
| Protein Target | Concentration of this compound | Treatment Duration | Outcome |
| C/EBPα | 0.3 and 1.0 μM | 24 hours | Markedly decreased protein levels.[3] |
| PPARγ | 0.3 and 1.0 μM | 24 hours | Markedly decreased protein levels.[3] |
| SREBP-1c | 0.3 and 1.0 μM | 24 hours | Markedly decreased protein levels.[3] |
| FAS | 0.3 and 1.0 μM | 6 days | Decreased protein levels.[3] |
| ACC | 0.3 and 1.0 μM | 6 days | Decreased protein levels.[3] |
| SCD1 | 0.3 and 1.0 μM | 6 days | Decreased protein levels.[3] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Obesity
| Animal Model | This compound Dose | Route of Administration | Key Finding |
| High-Fat and Cholesterol (HFC) Diet-Induced Obese Mice | 20 mg/kg | Intraperitoneal (i.p.) | Significantly reversed HFC-induced body weight increases and other clinical symptoms of obesity without indicative toxicity.[1][2] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Terminal Elimination Half-life (t1/2) | Maximum Concentration (Cmax) |
| Oral | 5 mg/kg | 4.2 ± 0.3 h | 37.1 ± 7.0 ng/mL |
| Intravenous | 2 mg/kg | 4.4 ± 0.4 h | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.
In Vitro Adipocyte Differentiation and Treatment
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in the growth medium.
-
After 48 hours, the medium is replaced with a medium containing only 10 µg/mL insulin.
-
After another 48 hours, the cells are maintained in a standard growth medium, which is replaced every two days until the cells are fully differentiated into mature adipocytes (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.
-
-
This compound Treatment: For efficacy studies, differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound or vehicle control for the specified durations.
Triglyceride Quantification Assay
-
Cell Lysis: After treatment with this compound, 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and lysed.
-
Triglyceride Measurement: The triglyceride content of the cell lysates is determined using a commercial triglyceride quantification kit. This assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a colorimetric or fluorometric reaction, and the absorbance or fluorescence is read using a microplate reader.
-
Normalization: The triglyceride levels are normalized to the total protein concentration of the cell lysate to account for differences in cell number.
Western Blot Analysis
-
Protein Extraction: 3T3-L1 adipocytes are treated with this compound as described. Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (C/EBPα, PPARγ, SREBP-1c, FAS, ACC, SCD1) and a loading control (e.g., β-actin or GAPDH). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
High-Fat and Cholesterol (HFC) Diet-Induced Obesity Mouse Model
-
Animal Strain: Male C57BL/6J mice are commonly used for diet-induced obesity models.
-
Diet: Mice are fed a high-fat and high-cholesterol diet (e.g., a diet with 45-60% of calories from fat and supplemented with cholesterol) for a period of several weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.
-
This compound Treatment: Once the obese phenotype is established, mice are treated with this compound (20 mg/kg, i.p.) or a vehicle control daily for a specified duration.
-
Outcome Measures: Body weight, food and water intake, and other relevant metabolic parameters (e.g., plasma glucose, insulin, lipid levels) are monitored throughout the study. At the end of the study, tissues such as liver and adipose tissue may be collected for further analysis.
Pharmacokinetic Study in Rats
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Administration:
-
Oral (p.o.): A single dose of this compound (e.g., 5 mg/kg) is administered by oral gavage.
-
Intravenous (i.v.): A single dose of this compound (e.g., 2 mg/kg) is administered via a cannulated vein (e.g., jugular or tail vein).
-
-
Blood Sampling: Blood samples are collected from a cannulated artery or via retro-orbital or tail vein bleeding at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), using non-compartmental analysis.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the early-stage research of this compound.
References
- 1. Novel indolo[2,1-b]quinazoline analogues as cytostatic agents: synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Studies on IQZ23 and the AMPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary research surrounding IQZ23, a novel β-indoloquinazoline analogue, and its interaction with the AMP-activated protein kinase (AMPK) pathway. The document summarizes the current understanding of this compound's mechanism of action, its potential as a therapeutic agent for metabolic disorders, and presents key quantitative data from preclinical studies. Detailed, representative experimental protocols for the core assays and a visualization of the signaling pathway are included to facilitate further research and development in this area.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1][2] It is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, and works to restore energy homeostasis by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[1][2] Due to its integral role in metabolism, the AMPK signaling pathway has emerged as a promising therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disorders.[3][4]
Recently, a novel β-indoloquinazoline analogue, designated this compound, has been identified as a promising agent for the treatment of obesity and related metabolic disorders.[5] Preliminary studies have demonstrated that this compound exerts its therapeutic effects by activating the AMPK pathway.[5] This guide will delve into the initial findings on this compound, presenting the quantitative data, outlining the experimental methodologies used to assess its activity, and visualizing its proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial preclinical studies of this compound. This data highlights the potency and efficacy of this compound in both in vitro and in vivo models.
| Parameter | Value | Model System | Description | Reference |
| EC50 | 0.033 μM | 3T3-L1 Adipocytes | The half-maximal effective concentration of this compound in decreasing triglyceride levels. | [5] |
| In Vivo Dosage | 20 mg/kg (i.p.) | High-Fat and Cholesterol (HFC) Diet-Induced Obese Mice | The intraperitoneal dosage of this compound that significantly reversed body weight gain and other clinical symptoms of obesity. | [5] |
Signaling Pathway and Experimental Workflow
Proposed this compound-AMPK Signaling Pathway
The mechanistic studies of this compound suggest that it activates the AMPK pathway, leading to downstream effects that contribute to its lipid-lowering and anti-obesity properties. The proposed signaling cascade is illustrated in the diagram below.
Caption: Proposed signaling pathway of this compound-mediated AMPK activation.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a diet-induced obesity mouse model.
Caption: A general workflow for in vivo evaluation of anti-obesity compounds.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on standard laboratory practices for the described assays. The specific protocols used in the primary research on this compound were not available in the public domain at the time of this writing.
In Vitro Triglyceride Assay in 3T3-L1 Adipocytes
This protocol describes a method for quantifying intracellular triglyceride levels in 3T3-L1 adipocytes following treatment with a test compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Induce differentiation by replacing the medium with differentiation medium.
-
After 48-72 hours, replace with maintenance medium. Refresh the maintenance medium every 2-3 days for 7-10 days until mature adipocytes are formed.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the maintenance medium.
-
Treat the mature 3T3-L1 adipocytes with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis and Triglyceride Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using cell lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the triglyceride concentration in the supernatant using a commercial Triglyceride Quantification Kit according to the manufacturer's instructions.
-
Measure the total protein concentration of the cell lysates for normalization.
-
-
Data Analysis:
-
Normalize the triglyceride concentration to the total protein concentration for each sample.
-
Calculate the percentage of triglyceride reduction compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of triglyceride reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot for AMPK Activation
This protocol outlines the steps to assess the phosphorylation status of AMPK, a key indicator of its activation.
Materials:
-
Treated cells or tissue homogenates
-
Phosphatase and protease inhibitor cocktails
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissues in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a standard protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities and express the level of AMPK phosphorylation as a ratio of phospho-AMPK to total AMPK.
-
High-Fat and Cholesterol (HFC) Diet-Induced Obesity Mouse Model
This protocol provides a general framework for inducing obesity in mice and evaluating the effects of a test compound.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Standard chow diet
-
High-Fat and Cholesterol (HFC) diet (e.g., 45-60% kcal from fat, with added cholesterol)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Equipment for animal handling, injection, and monitoring (e.g., scales, calipers)
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Randomly assign mice to either the standard chow diet group or the HFC diet group.
-
Feed the mice their respective diets for a period sufficient to induce obesity (e.g., 8-16 weeks). Monitor body weight regularly.
-
-
Compound Treatment:
-
Once a significant increase in body weight is observed in the HFC group, randomize the obese mice into treatment groups (e.g., vehicle control, this compound).
-
Administer the test compound or vehicle daily via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Throughout the treatment period, monitor body weight, food and water intake, and any clinical signs of toxicity.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, triglycerides, cholesterol).
-
Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue) for further analysis, such as histology and Western blotting for AMPK activation.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and biochemical parameters between the different treatment groups.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
The preliminary findings for this compound are highly encouraging, positioning it as a strong candidate for further development as a therapeutic agent for obesity and associated metabolic disorders. Its mechanism of action through the well-established AMPK pathway provides a solid foundation for its therapeutic potential. The quantitative data from initial studies demonstrates its potency and in vivo efficacy. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other AMPK activators. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its safety, pharmacokinetics, and long-term efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
IQZ23: A Novel β-Indoloquinazoline Analogue for the Treatment of Obesity and Metabolic Disorders
A Technical Guide for Drug Development Professionals
Abstract
Obesity is a global health crisis necessitating the discovery of novel therapeutic agents. Foundational research has identified IQZ23, a novel β-indoloquinazoline analogue, as a promising anti-obesity agent. This technical guide provides an in-depth overview of the core research on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for key validation studies. This compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. In preclinical models, this compound has demonstrated potent lipid-lowering activity in adipocytes and significant efficacy in reducing body weight in a diet-induced obesity mouse model. This document serves as a comprehensive resource for researchers and scientists in the field of obesity and metabolic drug development.
Introduction
The relentless rise in obesity and its associated metabolic disorders, such as type 2 diabetes and cardiovascular disease, presents a formidable challenge to global public health. The discovery and development of effective anti-obesity therapeutics are of paramount importance. Recent research has led to the synthesis and evaluation of a series of novel β-indoloquinazoline analogues, from which compound 23, designated this compound, emerged as a lead candidate with significant potential.[1][2] This compound has shown high efficacy in preclinical models, suggesting it could be a valuable candidate for treating obesity and related metabolic diseases.[1][2]
Mechanism of Action: AMPK Pathway Activation
The primary mechanism underlying the anti-obesity effects of this compound is its ability to activate the AMP-activated protein kinase (AMPK) pathway.[1][2] AMPK is a critical cellular energy sensor that, when activated, orchestrates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP.
Mechanistic studies have revealed that this compound's lipid-lowering activity is dependent on the AMPK pathway, which it modulates by influencing ATP synthase activity.[1][2] This activation leads to a cascade of beneficial downstream effects, including increased mitochondrial biogenesis and enhanced oxidative capacity.[1][2]
References
The Therapeutic Potential of IQZ23: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Novel AMPK Activator for the Treatment of Obesity and Metabolic Disorders
This technical guide provides a comprehensive overview of the emerging therapeutic agent IQZ23, a novel β-indoloquinazoline analogue. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical data and therapeutic promise of this compound. This document synthesizes the available scientific literature to present a detailed account of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial characterization.
Core Therapeutic Target and Mechanism of Action
This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. The primary mechanism of action for this compound's therapeutic effects is its ability to modulate ATP synthase activity, leading to the activation of the AMPK signaling pathway.[1][2] This activation triggers a cascade of downstream events that collectively contribute to an improved metabolic profile.
The activation of AMPK by this compound promotes mitochondrial biogenesis and enhances oxidation capacity.[1][2] Furthermore, it has been shown to improve insulin sensitivity in relevant cell models.[1][2] These mechanistic attributes position this compound as a promising candidate for the treatment of obesity and associated metabolic disorders.
Preclinical Efficacy: In Vitro and In Vivo Data
Preclinical investigations have demonstrated the significant therapeutic potential of this compound in both cell-based assays and animal models of obesity.
In Vitro Activity
In a key in vitro study, this compound demonstrated high efficacy in reducing lipid accumulation. Specifically, it was shown to decrease triglyceride levels in 3T3-L1 adipocytes.[1][2]
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | Result (EC50) |
| Lipid Accumulation | 3T3-L1 Adipocytes | Triglyceride Level | 0.033 μM |
In Vivo Efficacy
The therapeutic potential of this compound was further validated in a preclinical mouse model of diet-induced obesity. Administration of this compound to mice fed a high-fat and cholesterol diet resulted in a significant reversal of body weight gain and other clinical symptoms of obesity.[1][2] Importantly, these therapeutic effects were observed without any indicative signs of toxicity at the tested dosage.[1][2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Diet | Treatment | Dosage | Key Outcome |
| C57BL/6J Mice | High-Fat & Cholesterol | This compound | 20 mg/kg (i.p.) | Significant reversal of diet-induced body weight increase |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: this compound modulates ATP synthase, leading to AMPK activation and subsequent metabolic benefits.
Caption: Workflow for preclinical assessment of this compound, from in vitro assays to in vivo models.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on standard and widely accepted laboratory practices.
In Vitro Adipocyte Differentiation and Triglyceride Assay
1. Cell Culture and Differentiation:
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction: Upon reaching confluence, cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.
-
Differentiation Maintenance: The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS, with media changes every 2-3 days until mature adipocytes are formed (typically 8-10 days post-induction).
2. This compound Treatment and Triglyceride Quantification:
-
Treatment: Differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with Phosphate-Buffered Saline (PBS) and lysed to release intracellular contents.
-
Triglyceride Assay: The triglyceride content of the cell lysates is determined using a commercial colorimetric or fluorometric triglyceride quantification kit, following the manufacturer's instructions. The absorbance or fluorescence is measured, and the triglyceride concentration is calculated based on a standard curve.
In Vivo High-Fat and Cholesterol Diet-Induced Obesity Model
1. Animal Model and Diet:
-
Animal Strain: Male C57BL/6J mice, a commonly used strain for studying diet-induced obesity.
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
-
Diet: Mice are fed a high-fat and high-cholesterol diet (HFC) ad libitum to induce obesity. A typical HFC diet consists of a base chow supplemented with a high percentage of fat (e.g., 45-60% kcal from fat) and cholesterol (e.g., 1-2%).
2. This compound Administration and Monitoring:
-
Treatment Groups: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Administration: this compound is administered via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg. The frequency and duration of administration would be determined by the study design (e.g., daily for several weeks).
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Other relevant parameters such as fasting blood glucose, plasma lipid levels, and body composition may also be assessed at the end of the study.
Conclusion and Future Directions
The preclinical data on this compound strongly suggest its potential as a novel therapeutic agent for obesity and related metabolic disorders. Its mechanism of action, centered on the activation of the critical energy sensor AMPK, provides a solid rationale for its observed efficacy in reducing lipid accumulation and reversing diet-induced obesity in animal models.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to conduct comprehensive safety and toxicology studies. Successful outcomes from these future investigations will be crucial for the progression of this compound into clinical development and its eventual translation into a valuable therapeutic option for patients suffering from metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for IQZ23 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQZ23 is a novel β-indoloquinazoline analog identified as a potent activator of AMP-activated protein kinase (AMPK).[1][2] It has demonstrated significant potential in preclinical studies for the treatment of obesity and related metabolic disorders.[1][2][3] The primary mechanism of action of this compound involves the modulation of ATP synthase activity, leading to the activation of the AMPK signaling pathway.[1][2][3] This activation results in beneficial metabolic effects, including decreased lipid accumulation, enhanced mitochondrial biogenesis, and improved insulin sensitivity.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in a laboratory setting to investigate its effects on cellular metabolism. The provided methodologies are intended to guide researchers in cell-based and preclinical animal studies.
Mechanism of Action: The AMPK Signaling Pathway
This compound activates AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream events aimed at restoring cellular energy balance by inhibiting anabolic pathways and stimulating catabolic processes.
Caption: this compound signaling pathway leading to metabolic benefits.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (Triglyceride Reduction) | 3T3-L1 Adipocytes | 0.033 µM | [1] |
| Species | Dosing | Route of Administration | Key Finding | Reference |
| Mice | 20 mg/kg | Intraperitoneal (i.p.) | Reversal of high-fat diet-induced body weight gain | [1][3] |
Detailed Experimental Protocols
Protocol 1: Assessment of Lipid-Lowering Activity in 3T3-L1 Adipocytes
This protocol details the differentiation of 3T3-L1 preadipocytes and the subsequent measurement of triglyceride accumulation following treatment with this compound.
References
Application Notes and Protocols for IQZ23 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQZ23 is an experimental small molecule identified as a promising agent for the treatment of obesity and related metabolic disorders.[1][2] It functions as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] In cell-based assays, this compound has demonstrated high efficacy in reducing triglyceride levels in 3T3-L1 adipocytes, indicating its potential as a therapeutic agent for metabolic diseases.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the 3T3-L1 adipocyte model, along with a summary of its quantitative effects and a depiction of its signaling pathway.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the in vitro activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 (Triglyceride Reduction) | 3T3-L1 adipocytes | 0.033 µM | [1][2] |
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes, which are then suitable for treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Preadipocyte Expansion:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin (Growth Medium).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells before they reach confluence to maintain their preadipocyte phenotype.
-
-
Induction of Differentiation (Day 0):
-
Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 6-well or 24-well plates) and grow to confluence.
-
Two days post-confluence, replace the Growth Medium with Differentiation Medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
-
Maturation of Adipocytes (Day 2 onwards):
-
After 48 hours, replace the Differentiation Medium I with Differentiation Medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).
-
Incubate for another 48 hours.
-
Afterward, replace the medium every two days with Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Mature adipocytes, characterized by the accumulation of lipid droplets, will be visible within 7-10 days.
-
Protocol 2: Treatment of 3T3-L1 Adipocytes with this compound
This protocol outlines the procedure for treating mature 3T3-L1 adipocytes with this compound to assess its effect on lipid accumulation.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
This compound compound
-
DMSO (vehicle for this compound)
-
Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in Maintenance Medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Remove the existing medium from the mature 3T3-L1 adipocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Protocol 3: Quantification of Triglyceride Content
This protocol provides a method to quantify the intracellular triglyceride content in 3T3-L1 adipocytes following treatment with this compound.
Materials:
-
Treated 3T3-L1 adipocytes (from Protocol 2)
-
PBS
-
Cell lysis buffer
-
Triglyceride quantification assay kit (commercially available)
-
Plate reader
Procedure:
-
Cell Lysis:
-
After the treatment period, wash the cells twice with PBS.
-
Lyse the cells using a suitable cell lysis buffer provided in a commercial triglyceride assay kit or a standard laboratory buffer (e.g., RIPA buffer).
-
Collect the cell lysates.
-
-
Triglyceride Measurement:
-
Use a commercial triglyceride quantification assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that results in a colorimetric or fluorometric output.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in each sample based on a standard curve generated with known concentrations of glycerol or triglyceride.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Compare the triglyceride levels in the this compound-treated groups to the vehicle control group to determine the effect of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation in cell culture.
Caption: Signaling pathway of this compound in adipocytes.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Administering IQZ23 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQZ23 is a novel β-indoloquinazoline analog that has demonstrated potential as a therapeutic agent for obesity and related metabolic disorders. It functions as an activator of the AMP-activated protein kinase (AMPK) pathway by modulating ATP synthase activity.[1][2] This activation enhances mitochondrial biogenesis, increases oxidation capacity, and improves insulin sensitivity.[1][2] In preclinical studies, this compound has been shown to significantly reverse body weight gain and other clinical symptoms of obesity in a high-fat and cholesterol diet (HFC)-induced mouse model, without apparent toxicity.[1][2]
These application notes provide a detailed overview and protocols for the administration of this compound in mouse models of diet-induced obesity, based on published findings and standard laboratory procedures.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-obesity effects primarily through the activation of the AMPK signaling pathway. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The following protocols are based on the study by Rao et al. (2020) and supplemented with standard procedures for diet-induced obesity models.[1]
High-Fat and Cholesterol Diet (HFC)-Induced Obesity Model
This protocol describes the induction of obesity in mice, which is a prerequisite for testing the efficacy of this compound.
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Housing: House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[3] Provide ad libitum access to water.
-
Diet:
-
Control Group: Standard chow diet.
-
Obesity Group: A high-fat and high-cholesterol diet (HFC). While the exact formulation used in the primary this compound study is not detailed in the abstract, a typical high-fat diet to induce obesity consists of 45% to 60% of calories from fat.[4] A high-cholesterol component can be achieved by adding 0.5% to 2% cholesterol to the diet.
-
-
Procedure:
-
Upon arrival, acclimatize mice for one week on a standard chow diet.
-
Randomize mice into control and obesity groups based on body weight.
-
Provide the respective diets to the groups for a period of 15 weeks to induce obesity.[3]
-
Monitor body weight and food intake weekly.
-
Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal injection of this compound.
-
Materials:
-
This compound compound
-
Vehicle for dissolution (e.g., sterile saline, or a solution of DMSO, Tween 80, and saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
-
Dosage: 20 mg/kg body weight.[1]
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent like DMSO.
-
Suspend the solution in a vehicle such as a sterile saline solution containing a surfactant like Tween 80 to ensure a stable suspension for injection. Note: The final concentration should be calculated to ensure the injection volume is appropriate for mice (typically 5-10 mL/kg).
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.
-
The frequency of administration was not specified in the available literature, but a common regimen for such studies is once daily.
-
Continue the treatment for a predetermined period, during which body weight and other metabolic parameters are monitored.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Data Presentation
The following tables are templates for presenting quantitative data from the in vivo evaluation of this compound. Researchers should populate these tables with their experimental data.
Table 1: Effect of this compound on Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |
| Control (Standard Diet + Vehicle) | ||||
| HFC Diet + Vehicle | ||||
| HFC Diet + this compound (20 mg/kg) |
Table 2: Effect of this compound on Plasma Metabolic Parameters
| Treatment Group | Glucose (mg/dL) | Insulin (ng/mL) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Control (Standard Diet + Vehicle) | ||||
| HFC Diet + Vehicle | ||||
| HFC Diet + this compound (20 mg/kg) |
Table 3: Glucose Tolerance Test (GTT) - Blood Glucose Levels (mg/dL)
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min | AUC |
| Control (Standard Diet + Vehicle) | |||||||
| HFC Diet + Vehicle | |||||||
| HFC Diet + this compound (20 mg/kg) |
Table 4: Insulin Tolerance Test (ITT) - Blood Glucose Levels (mg/dL)
| Treatment Group | 0 min | 15 min | 30 min | 45 min | 60 min | AUC |
| Control (Standard Diet + Vehicle) | ||||||
| HFC Diet + Vehicle | ||||||
| HFC Diet + this compound (20 mg/kg) |
Conclusion
This compound presents a promising therapeutic strategy for obesity by targeting the AMPK pathway. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in a diet-induced obesity mouse model. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data. Researchers are encouraged to consult the primary literature for more specific details on the experimental conditions used in the initial discovery and characterization of this compound.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
- 3. Diet-induced obesity murine model [protocols.io]
- 4. A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AMPK Activation by IQZ23
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases such as obesity and type 2 diabetes. IQZ23 is a novel small molecule activator of the AMPK pathway. Mechanistic studies have revealed that this compound modulates ATP synthase activity, which in turn activates AMPK.[1][2][3] This activation leads to downstream effects, including a significant reduction in triglyceride levels. In 3T3-L1 adipocytes, this compound has been shown to decrease triglyceride levels with an EC50 of 0.033 μM.[1][2][3]
These application notes provide detailed protocols for three key techniques to measure the activation of AMPK by this compound:
-
Western Blotting for the detection of phosphorylated AMPK (p-AMPK).
-
In Vitro Kinase Assay to quantify the enzymatic activity of AMPK.
-
Cellular Thermal Shift Assay (CETSA®) to verify the target engagement of this compound with AMPK in a cellular context.
Signaling Pathway of this compound-Mediated AMPK Activation
This compound acts as an indirect activator of AMPK. It modulates the activity of ATP synthase, leading to an increase in the cellular AMP/ATP ratio. This change in the energy state of the cell is sensed by AMPK, resulting in its activation through phosphorylation at Threonine 172 of the α-subunit. Activated AMPK then phosphorylates downstream targets to restore energy balance.
Western Blotting for Phosphorylated AMPK (p-AMPK)
Western blotting is a widely used technique to detect the phosphorylation status of AMPK at Threonine 172 (Thr172) on the α-subunit, which is a hallmark of its activation.
Experimental Workflow
Protocol
-
Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 pre-adipocytes) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.
-
Subsequently, probe the same membrane with a primary antibody for total AMPK as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal.
Data Presentation
Table 1: Illustrative Densitometry Analysis of p-AMPK Levels after this compound Treatment
| This compound Concentration (µM) | p-AMPK/Total AMPK Ratio (Normalized to Vehicle) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.00 | 1.0 |
| 0.1 | 1.85 | 1.85 |
| 0.3 | 3.20 | 3.2 |
| 1.0 | 4.50 | 4.5 |
| 3.0 | 4.65 | 4.65 |
In Vitro Kinase Assay
An in vitro kinase assay measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as an indicator of kinase activity.
Experimental Workflow
Protocol
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare the AMPK enzyme, substrate (e.g., SAMS peptide), and ATP solutions in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the AMPK enzyme, substrate, and this compound or vehicle control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of AMPK activation relative to a positive control.
Data Presentation
Table 2: Illustrative AMPK Kinase Activity with this compound
| This compound Concentration (µM) | Luminescence (RLU) | % AMPK Activation (Relative to Max) |
| 0 (Basal) | 50,000 | 0 |
| 0.01 | 150,000 | 25 |
| 0.03 | 300,000 | 62.5 |
| 0.1 | 400,000 | 87.5 |
| 0.3 | 450,000 | 100 |
| 1.0 | 445,000 | 98.6 |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Workflow
Protocol
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments). Heat the samples for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble AMPK in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble AMPK as a function of temperature to generate thermal melt curves. A shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Data Presentation
Table 3: Illustrative CETSA® Data for AMPK Thermal Stability with this compound
| Temperature (°C) | % Soluble AMPK (Vehicle) | % Soluble AMPK (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 (Tm) | 80 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | 2 | 10 |
Note: The quantitative data presented in the tables are for illustrative purposes to demonstrate expected results and may not represent actual experimental outcomes.
By employing these techniques, researchers can robustly measure the activation of AMPK by this compound, elucidate its mechanism of action, and validate its target engagement, thereby providing a comprehensive characterization of this promising therapeutic agent.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
practical guide to IQZ23 dosage and administration
Application Notes and Protocols for IQZ23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide to the dosage and administration of this compound, a novel β-indoloquinazoline analogue with promising therapeutic potential for obesity and related metabolic disorders.[1][2] The information is based on preclinical studies and is intended for research purposes only.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] Mechanistic studies have revealed that this compound modulates ATP synthase activity, leading to AMPK activation.[1][2] This activation subsequently enhances mitochondrial biogenesis and oxidation capacity, and improves insulin sensitivity.[1] In the context of adipocytes, this compound inhibits differentiation and reduces the protein levels of key adipogenic factors.[3]
Signaling Pathway
Caption: Mechanism of action of this compound via the AMPK signaling pathway.
In Vitro Applications
Quantitative Data
| Cell Line | Application | Key Parameter | Value | Reference |
| 3T3-L1 Adipocytes | Triglyceride Level Reduction | EC50 | 0.033 µM | [1][2][3] |
| 3T3-L1 Adipocytes | Inhibition of Adipogenesis | Concentration | 0.3 and 1.0 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Triglyceride Level Reduction in 3T3-L1 Adipocytes
This protocol is designed to assess the efficacy of this compound in reducing triglyceride levels in a differentiated adipocyte model.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
Triglyceride quantification kit
Workflow:
Caption: Workflow for in vitro assessment of this compound on triglyceride levels.
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation by treating confluent cells with differentiation medium for 2 days.
-
Culture the cells for an additional 4-6 days in DMEM with 10% FBS and 10 µg/mL insulin to allow for maturation into adipocytes.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Treat the mature 3T3-L1 adipocytes with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
-
Quantification of Triglyceride Levels:
-
Lyse the cells and quantify the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Protocol 2: Inhibition of Adipocyte Differentiation
This protocol evaluates the effect of this compound on the protein levels of key adipogenic factors.
Materials:
-
3T3-L1 preadipocytes and differentiation reagents (as above)
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Primary antibodies against C/EBPα, PPARγ, SREBP-1c, FAS, ACC, and SCD1
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture and induce differentiation of 3T3-L1 preadipocytes as described in Protocol 1.
-
Treat the cells with this compound (e.g., at 0.3 and 1.0 µM) during the differentiation process. A 24-hour treatment is suggested for assessing C/EBPα, PPARγ, and SREBP-1c levels, while a 6-day treatment is recommended for FAS, ACC, and SCD1.[3]
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target adipogenic and fatty acid synthesis proteins.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
In Vivo Applications
Quantitative Data
| Animal Model | Condition | Dosage | Administration Route | Key Outcomes | Reference |
| Mice | High Fat and Cholesterol Diet-Induced Obesity | 20 mg/kg | Intraperitoneal (i.p.) | Reversal of body weight increase | [1][2][3] |
| Rat | Pharmacokinetic Study | 5 mg/kg | Oral | Cmax: 37.1 ± 7.0 ng/mL, t1/2: 4.2 ± 0.3 h | [3] |
| Rat | Pharmacokinetic Study | 2 mg/kg | Intravenous | t1/2: 4.4 ± 0.4 h | [3] |
Experimental Protocol
Protocol 3: Evaluation of this compound in a Mouse Model of Diet-Induced Obesity
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diet-induced obesity mouse model.
Materials:
-
C57BL/6 mice
-
High-fat and cholesterol (HFC) diet
-
This compound
-
Vehicle solution
-
Equipment for intraperitoneal injections
-
Metabolic cages (optional, for detailed metabolic studies)
Workflow:
Caption: Workflow for in vivo evaluation of this compound in a diet-induced obesity model.
Procedure:
-
Induction of Obesity:
-
House C57BL/6 mice in a controlled environment.
-
Feed the mice a high-fat and cholesterol diet to induce obesity and related metabolic changes.
-
-
This compound Administration:
-
Once the desired obese phenotype is established, randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.[1][2][3] The frequency and duration of treatment should be determined based on the study design.
-
Administer a vehicle solution to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, food and water intake, and other relevant clinical signs regularly.
-
At the end of the study, collect blood and tissues for further analysis (e.g., lipid profiles, gene expression, histology).
-
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are based on published studies and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety guidelines and animal care regulations. This compound is for research use only and not for human consumption.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
- 3. medchemexpress.com [medchemexpress.com]
Application of IQZ23 in Metabolic Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IQZ23 is a novel synthetic β-indoloquinazoline analog that has emerged as a promising therapeutic candidate for the treatment of obesity and associated metabolic disorders.[1][2] Preclinical studies have demonstrated its potent effects on lipid metabolism, body weight regulation, and insulin sensitivity. The primary mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By modulating ATP synthase activity, this compound activates the AMPK signaling cascade, leading to enhanced mitochondrial biogenesis, increased fatty acid oxidation, and improved overall metabolic health.[1][2] These attributes make this compound a valuable tool for researchers investigating the pathophysiology of metabolic diseases and for professionals in the field of drug development seeking novel therapeutic strategies.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Triglyceride Level Reduction (EC50) | 3T3-L1 Adipocytes | 0.033 µM | [1][2] |
In Vivo Efficacy of this compound in a Mouse Model of Diet-Induced Obesity
| Parameter | Animal Model | Treatment Dose and Route | Key Findings | Reference |
| Body Weight | High-Fat and Cholesterol Diet-Induced Obese Mice | 20 mg/kg, intraperitoneal injection | Significantly reversed the increase in body weight. | [1][2] |
| Insulin Sensitivity | Pertinent cell models | Not specified | Enhanced insulin sensitivity. | [1][2] |
Signaling Pathway
The proposed signaling pathway for this compound's action in metabolic regulation is centered on the activation of AMPK. This compound modulates the activity of ATP synthase, which leads to an increase in the cellular AMP/ATP ratio. This change allosterically activates AMPK. Once activated, AMPK initiates a cascade of downstream events aimed at restoring cellular energy balance. This includes the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which in turn reduces malonyl-CoA levels and promotes fatty acid oxidation. Furthermore, AMPK activation stimulates mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).
Experimental Protocols
In Vitro Adipocyte Differentiation and Triglyceride Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent quantification of intracellular triglyceride levels following treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Preadipocyte medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol
-
Triglyceride quantification kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in preadipocyte medium at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to confluence.
-
Two days post-confluence, replace the medium with Differentiation Medium I.
-
After 48 hours, replace the medium with Differentiation Medium II.
-
After another 48 hours, switch to DMEM with 10% FBS and replace it every 2 days until mature adipocytes are formed (typically 8-10 days post-induction).
-
-
This compound Treatment:
-
On day 8 of differentiation, treat the mature adipocytes with varying concentrations of this compound (or vehicle control) for 24-48 hours.
-
-
Triglyceride Quantification:
-
Wash the cells with PBS.
-
For visualization, fix the cells with 10% formalin and stain with Oil Red O.
-
For quantification, lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.
-
In Vivo High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines the induction of obesity in mice using a high-fat diet and subsequent treatment with this compound to assess its effects on metabolic parameters.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Standard chow diet (Control)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle solution (e.g., saline with 0.5% DMSO and 0.1% Tween-80)
-
Metabolic cages
-
Glucometer and test strips
-
Insulin assay kit
Protocol:
-
Induction of Obesity:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Maintain the mice on their respective diets for 8-12 weeks to induce obesity in the HFD group. Monitor body weight and food intake weekly.
-
-
This compound Treatment:
-
After the induction period, divide the obese mice into two subgroups: one receiving vehicle control and the other receiving this compound (20 mg/kg, i.p.) daily for a specified period (e.g., 4-8 weeks).
-
Continue to monitor body weight and food intake.
-
-
Metabolic Phenotyping:
-
Body Composition: At the end of the treatment period, measure body composition (fat mass and lean mass) using techniques like DEXA or MRI.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose homeostasis and insulin sensitivity.
-
Plasma Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Tissue Analysis: Harvest tissues such as liver, adipose tissue, and muscle for further analysis (e.g., gene expression, protein analysis).
-
Mitochondrial Biogenesis Assay
This protocol provides a general method to assess mitochondrial biogenesis in cells treated with this compound by measuring the expression of key markers.
Materials:
-
Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PGC-1α, NRF-1, and TFAM
-
Antibodies for PGC-1α, NRF-1, and TFAM
-
Western blotting reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for PGC-1α, NRF-1 (Nuclear Respiratory Factor 1), and TFAM (Mitochondrial Transcription Factor A), along with a suitable housekeeping gene for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PGC-1α, NRF-1, and TFAM, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Conclusion
This compound represents a significant advancement in the search for effective treatments for metabolic disorders. Its well-defined mechanism of action, centered on AMPK activation, provides a solid foundation for further investigation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to explore the full therapeutic potential of this compound in the context of obesity, type 2 diabetes, and other related metabolic diseases. Further in-depth in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
Application Note: Methodology for Assessing the Lipid-Lowering Effects of IQZ23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The development of novel lipid-lowering agents is a critical area of research. This application note provides a comprehensive set of protocols to assess the efficacy of IQZ23, a novel investigational compound. For the purpose of this document, this compound is hypothesized to act as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This document outlines in vitro and in vivo methodologies to characterize the lipid-lowering effects of this compound, providing researchers with the necessary tools to evaluate its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Key Parameter | This compound IC50 (nM) | Positive Control (e.g., Alirocumab) IC50 (nM) |
| PCSK9-LDLR Interaction Assay | Recombinant Proteins | Inhibition of Binding | 15.2 | 5.8 |
| Cellular LDL Uptake Assay | HepG2 | Increase in LDL Uptake | 25.8 | 10.5 |
| Cholesterol Efflux Assay | THP-1 Macrophages | % Increase in Efflux | 35.1 (EC50) | 18.2 (EC50) |
| HMG-CoA Reductase Activity | Isolated Enzyme | Inhibition of Activity | >10,000 | 12.1 (Pravastatin) |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet-Induced Hyperlipidemic Mouse Model
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | - | 250 ± 15 | 180 ± 12 | 50 ± 5 | 150 ± 10 |
| This compound | 10 | 180 ± 10 | 110 ± 8 | 55 ± 6 | 130 ± 9 |
| This compound | 30 | 140 ± 9 | 70 ± 7 | 60 ± 5 | 115 ± 8 |
| Atorvastatin | 10 | 160 ± 11 | 90 ± 9 | 52 ± 4 | 125 ± 7 |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
In Vitro Assays
1. PCSK9-LDLR Interaction Assay
This assay quantitatively measures the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor (LDLR).
-
Materials: Recombinant human PCSK9, recombinant human LDLR-extracellular domain, 96-well ELISA plates, assay buffer, HRP-conjugated secondary antibody, TMB substrate.
-
Protocol:
-
Coat a 96-well plate with recombinant LDLR overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Pre-incubate a fixed concentration of biotinylated-PCSK9 with varying concentrations of this compound or a known PCSK9 inhibitor (positive control) for 1 hour at 37°C.
-
Add the PCSK9-compound mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 1 hour, wash, and add TMB substrate.
-
Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the compound.
-
2. Cellular LDL Uptake Assay
This cell-based assay determines the effect of this compound on the uptake of LDL by liver cells.
-
Materials: HepG2 cells, cell culture medium, fluorescently labeled LDL (e.g., DiI-LDL), this compound, positive control.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a positive control for 24 hours.
-
Add DiI-LDL to the cells and incubate for 4 hours at 37°C.
-
Wash the cells to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity (Ex/Em = 549/565 nm). Increased fluorescence indicates enhanced LDL uptake.
-
3. Cholesterol Efflux Assay
This assay measures the ability of this compound to promote the removal of cholesterol from macrophage foam cells, a key process in reverse cholesterol transport.[1][2]
-
Materials: THP-1 monocytes, PMA (phorbol 12-myristate 13-acetate), acetylated LDL (acLDL), fluorescently labeled cholesterol (e.g., NBD-cholesterol), ApoA1 (as a cholesterol acceptor).
-
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.
-
Load the macrophages with NBD-cholesterol and acLDL for 24 hours to induce foam cell formation.
-
Equilibrate the cells with serum-free media.
-
Treat the cells with varying concentrations of this compound in the presence of ApoA1 for 6 hours.
-
Collect the media and lyse the cells.
-
Measure the fluorescence in both the media and the cell lysate.
-
Calculate the percent cholesterol efflux as (fluorescence in media / (fluorescence in media + fluorescence in cell lysate)) x 100.
-
In Vivo Model
High-Fat Diet (HFD)-Induced Hyperlipidemic Mouse Model
This model mimics human hyperlipidemia and is used to evaluate the in vivo efficacy of this compound.[3][4]
-
Animals: C57BL/6J mice, 8 weeks old.
-
Diet: High-fat diet (e.g., 60% kcal from fat).
-
Protocol:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce hyperlipidemia by feeding the mice a high-fat diet for 8-12 weeks.
-
Randomly assign the hyperlipidemic mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control like atorvastatin).
-
Administer the treatments daily via oral gavage for 4 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples via cardiac puncture after an overnight fast.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.[5][6]
-
Harvest the liver and aorta for histopathological analysis (e.g., Oil Red O staining for lipid accumulation).
-
Gene Expression Analysis
To understand the molecular mechanism of this compound, gene expression analysis can be performed on liver tissue from the in vivo study.[7]
-
Method: Quantitative Real-Time PCR (qRT-PCR).
-
Target Genes:
-
LDLR: LDL Receptor
-
SREBF2 (SREBP-2): Sterol Regulatory Element-Binding Protein 2
-
HMGCR: HMG-CoA Reductase
-
CYP7A1: Cholesterol 7 alpha-hydroxylase
-
-
Protocol:
-
Isolate total RNA from liver tissue samples.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound as a PCSK9 inhibitor.
References
- 1. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 2. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Lipid Panel Cholesterol Test: Ranges, Procedure, and Results [healthline.com]
- 7. Gene Expression Analysis of Lipid Metabolism and Inflammation-Related Genes [easychair.org]
Application Notes and Protocols for the Synthesis and Evaluation of IQZ23
For Research Purposes Only
These application notes provide a comprehensive overview of the synthesis and biological evaluation of IQZ23, a novel β-indoloquinazoline analogue. The protocols detailed herein are intended for use by qualified researchers, scientists, and drug development professionals.
Introduction
This compound has been identified as a promising agent for the treatment of obesity and related metabolic disorders.[1][2] Its mechanism of action is centered on the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[1][2] By modulating ATP synthase activity, this compound activates AMPK, leading to a decrease in triglyceride levels and potentially reversing the clinical symptoms of obesity.[1][2]
Data Presentation
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 (Triglyceride Reduction) | 0.033 µM | 3T3-L1 adipocytes | [1][2] |
| In vivo Dosage | 20 mg/kg (i.p.) | High-fat and cholesterol diet-induced obese mice | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Strategy)
While the specific, detailed synthesis protocol for this compound is not publicly available in the primary literature, the general approach for the synthesis of β-indoloquinazoline analogues involves the construction of the core heterocyclic scaffold followed by functional group modifications. The synthesis of related indolo[2,1-b]quinazoline analogues has been reported, providing a potential strategic framework. A plausible synthetic route would likely involve the reaction of a substituted indole derivative with a quinazoline precursor.
General Synthetic Workflow for β-Indoloquinazoline Analogues
Caption: General synthetic workflow for β-indoloquinazoline analogues.
Protocol 2: Liver Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a compound, a key parameter in drug discovery.
Methodology:
-
Preparation of Microsomes: Thaw human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Compound Incubation: Add this compound (final concentration, e.g., 1 µM) to the microsomal suspension.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to the mixture.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound (this compound).
-
Data Analysis: Determine the rate of disappearance of this compound to calculate its half-life (t1/2) and intrinsic clearance (CLint).
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Protocol 3: AMPK Activation Assay (Western Blot)
This protocol details the detection of AMPK activation by observing the phosphorylation of AMPK and its downstream target, ACC.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., 3T3-L1 pre-adipocytes) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Workflow for Western Blot Analysis of AMPK Activation
Caption: Workflow for Western blot analysis of AMPK activation.
Protocol 4: Triglyceride Assay in 3T3-L1 Adipocytes
This assay measures the ability of this compound to reduce triglyceride accumulation in adipocytes.
Methodology:
-
Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Compound Treatment: Treat the differentiated adipocytes with various concentrations of this compound.
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.
-
Triglyceride Quantification: Use a commercial triglyceride assay kit to measure the triglyceride concentration in the cell lysates. This typically involves the enzymatic conversion of triglycerides to glycerol, which is then quantified colorimetrically or fluorometrically.
-
Data Analysis: Normalize the triglyceride levels to the total protein concentration and determine the EC50 value for this compound.
Signaling Pathway
This compound exerts its therapeutic effects by activating the AMPK signaling pathway. This pathway is a central regulator of cellular energy metabolism.
AMPK Signaling Pathway Activated by this compound
Caption: this compound activates the AMPK signaling pathway.
References
Best Practices for the Storage and Handling of IQZ23: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQZ23 is a novel β-indoloquinazoline analog that has demonstrated significant potential as a therapeutic agent for obesity and related metabolic disorders.[1][2][3] Its mechanism of action is centered on the activation of the AMP-activated protein kinase (AMPK) pathway by modulating ATP synthase activity.[1][2][3][4][5] This activation leads to a cascade of downstream effects, including the inhibition of adipocyte differentiation and a reduction in triglyceride levels.[1][3][5] Preclinical studies in 3T3-L1 adipocytes and in mouse models of obesity have shown promising results, highlighting its potential for further investigation and development.[1][2][3][5]
These application notes provide a comprehensive guide to the best practices for storing and handling this compound in a research setting. Adherence to these guidelines is crucial for ensuring the compound's stability, obtaining reliable and reproducible experimental results, and maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₅O₂ | [5] |
| Molecular Weight | 443.54 g/mol | [5] |
| CAS Number | 2415643-79-5 | [5] |
| Appearance | Powder |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. While specific stability studies for this compound are not extensively published, general guidelines for similar chemical compounds and available vendor information suggest the following:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature in the continental US; however, for long-term storage, -20°C is recommended.[6] Always refer to the Certificate of Analysis provided by the supplier.[5] | Room temperature may be suitable for short-term storage, but colder temperatures minimize degradation over extended periods. |
| Light | Store in a light-protected container. | Many complex organic molecules are sensitive to photodegradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | Hydrolysis can be a degradation pathway for many compounds. |
| Air | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. | To prevent oxidation. |
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storing solutions, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Handling and Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on published literature.
In Vitro Adipocyte Differentiation Assay (3T3-L1 Cells)
This protocol describes the induction of differentiation in 3T3-L1 preadipocytes and treatment with this compound to assess its effect on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Protocol:
-
Cell Culture and Plating:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.
-
-
Induction of Differentiation:
-
Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Incubate the cells for 2 days.
-
-
This compound Treatment:
-
On Day 2, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) containing the desired concentrations of this compound or vehicle control.
-
Replenish the medium with fresh differentiation medium II containing this compound or vehicle every 2 days.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
On Day 8-10, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash the cells with water to remove excess stain.
-
Quantify the stained lipid droplets by eluting the dye with 100% isopropanol and measuring the absorbance at a wavelength of 490-520 nm.[7]
-
In Vivo Murine Model of Diet-Induced Obesity
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of high-fat diet-induced obesity.
Materials:
-
Male C57BL/6J mice
-
Standard chow diet
-
High-Fat and Cholesterol Diet (HFC)
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO and Tween 80)
Protocol:
-
Acclimation and Diet Induction:
-
Acclimate the mice to the housing conditions for at least one week.
-
Divide the mice into groups: a control group fed a standard chow diet and an experimental group fed an HFC diet to induce obesity.
-
Monitor body weight and food intake regularly.
-
-
This compound Administration:
-
Once a significant increase in body weight is observed in the HFC diet group (typically after 8-12 weeks), divide this group into a vehicle control group and an this compound treatment group.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 4-8 weeks).[1][2][3][5]
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor body weight, food intake, and other relevant metabolic parameters throughout the treatment period.
-
At the end of the study, collect blood samples for analysis of plasma lipids, glucose, and insulin levels.
-
Collect and weigh adipose tissue and other organs.
-
Perform histological analysis of tissues as required.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound primarily acts by activating the AMPK signaling pathway. The diagram below illustrates the proposed mechanism.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vitro Adipocyte Differentiation Assay
The following diagram outlines the key steps in the 3T3-L1 differentiation protocol.
Caption: Workflow for 3T3-L1 adipocyte differentiation.
Experimental Workflow for In Vivo Murine Obesity Model
The diagram below provides a logical flow for the in vivo animal study.
Caption: Workflow for the in vivo mouse obesity study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Mitochondrial Biogenesis with IQZ23
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing IQZ23, a novel β-indoloquinazoline analogue, to investigate mitochondrial biogenesis. This compound has been identified as a potent activator of the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis and mitochondrial function.[1][2] By modulating ATP synthase activity, this compound initiates a signaling cascade that promotes the generation of new mitochondria.[1][2] This document outlines the underlying signaling pathways, detailed protocols for key experiments to quantify the effects of this compound on mitochondrial biogenesis, and expected outcomes based on existing research.
Introduction
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. The process of mitochondrial biogenesis, the growth and division of pre-existing mitochondria, is crucial for maintaining cellular health and adapting to metabolic demands.[3][4] Dysregulation of mitochondrial biogenesis is implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and aging.[3][4]
This compound is a small molecule that has demonstrated significant potential in stimulating mitochondrial biogenesis.[1][2] Mechanistic studies have revealed that this compound's effects are mediated through the activation of AMPK, which in turn orchestrates the expression of key transcription factors involved in mitochondrial proliferation.[1][2][3][4] These notes provide researchers with the necessary tools and methodologies to apply this compound as a chemical probe to study and induce mitochondrial biogenesis in relevant cell models.
Signaling Pathway Modulated by this compound
This compound's primary mechanism of action is the activation of the AMPK signaling pathway.[1][2] This pathway is a central regulator of cellular energy status. Once activated by an increase in the AMP:ATP ratio, AMPK phosphorylates and activates a cascade of downstream targets, including the master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][4]
Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which are transcription factors that drive the expression of nuclear genes encoding mitochondrial proteins.[3][4] A key target of NRF1 is the mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[3][4] The coordinated expression of both nuclear and mitochondrial genomes leads to the synthesis of new mitochondrial components and the expansion of the mitochondrial network.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating cells with this compound, based on its known mechanism of action. Note: Specific values from the primary literature on this compound are not publicly available and the data presented here are representative examples based on typical outcomes for potent AMPK activators.
Table 1: Effect of this compound on Mitochondrial Protein Expression
| Treatment | Concentration (µM) | COX-1 Expression (Fold Change) | SDH-A Expression (Fold Change) | COX-1 / SDH-A Ratio |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | Increased | No significant change | Increased |
| This compound | 1.0 | Further Increased | No significant change | Further Increased |
Table 2: Effect of this compound on Mitochondrial Function
| Treatment | Concentration (µM) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Basal Oxygen Consumption Rate (OCR) (pmol/min) | Maximal Oxygen Consumption Rate (OCR) (pmol/min) |
| Vehicle Control | - | Baseline | Baseline | Baseline |
| This compound | 0.1 | Increased | Increased | Increased |
| This compound | 1.0 | Further Increased | Further Increased | Further Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on mitochondrial biogenesis. The primary cell line used in the initial discovery of this compound's effect on metabolism was the 3T3-L1 adipocyte model.[1][2]
Experimental Workflow Overview
Protocol 1: Western Blot for Mitochondrial Protein Expression
This protocol is designed to measure the relative expression of a mitochondrial DNA (mtDNA)-encoded protein (COX-1) and a nuclear DNA (nDNA)-encoded protein (SDH-A) as a key indicator of mitochondrial biogenesis.[5][6]
Materials:
-
3T3-L1 adipocytes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-1, anti-SDH-A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture and differentiate 3T3-L1 cells to mature adipocytes.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1.0 µM) or vehicle control for an appropriate time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control. Calculate the COX-1/SDH-A ratio.
-
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and activity. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in cells with low ΔΨm, it remains as monomers that fluoresce green. An increase in the red/green fluorescence ratio indicates enhanced mitochondrial polarization.
Materials:
-
3T3-L1 adipocytes
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Culture and Treatment:
-
Seed and differentiate 3T3-L1 cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with this compound or vehicle as described in Protocol 1. Include a positive control group treated with FCCP or CCCP (e.g., 10 µM for 30 minutes) to induce depolarization.
-
-
JC-1 Staining:
-
Prepare JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and incubate cells with the JC-1 staining solution at 37°C for 15-30 minutes.
-
-
Washing:
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
For microscopy, capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
For a plate reader, measure fluorescence intensity at the appropriate excitation/emission wavelengths for red and green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each condition. An increased ratio in this compound-treated cells compared to the vehicle control indicates hyperpolarization and enhanced mitochondrial activity.
-
Protocol 3: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
This assay measures the rate of oxygen consumption (OCR), providing a real-time analysis of mitochondrial respiration. The "Mito Stress Test" is used to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
3T3-L1 adipocytes
-
This compound
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed and differentiate 3T3-L1 cells in a Seahorse XF culture plate.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Treat cells with this compound or vehicle for the desired duration prior to the assay.
-
-
Assay Setup:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell culture plate.
-
Run the Mito Stress Test protocol, which involves sequential measurements of OCR before and after the injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate the key parameters of mitochondrial respiration.
-
Normalize the OCR data to cell number or protein content.
-
Compare the OCR profiles of this compound-treated cells to the vehicle control. An increase in basal and maximal respiration is indicative of enhanced mitochondrial biogenesis and function.
-
Conclusion
This compound presents a valuable pharmacological tool for the study of mitochondrial biogenesis. Its well-defined mechanism of action through the AMPK pathway provides a clear framework for investigating the molecular events that govern mitochondrial proliferation. The protocols detailed in these application notes offer robust and quantitative methods to assess the effects of this compound on mitochondrial protein expression, membrane potential, and respiratory capacity. By employing these techniques, researchers can effectively utilize this compound to explore the intricacies of mitochondrial biology and its role in health and disease.
References
- 1. Limited oxygen in standard cell culture alters metabolism and function of differentiated cells | The EMBO Journal [link.springer.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A Peripheral CB1R Antagonist Increases Lipolysis, Oxygen Consumption Rate, and Markers of Beiging in 3T3-L1 Adipocytes Similar to RIM, Suggesting that Central Effects Can Be Avoided - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting IQZ23 solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with IQZ23 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue in vitro?
A1: this compound is a novel β-indoloquinazoline analog that functions as an activator of AMP-activated protein kinase (AMPK).[1][2] Like many small molecule inhibitors with a hydrophobic structure, this compound can have limited solubility in aqueous solutions such as cell culture media. This can lead to precipitation, which results in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial indicators of this compound precipitation in my cell culture?
A2: The initial signs of precipitation can be observed visually and include the appearance of fine particles, a cloudy or hazy appearance in the medium, or the formation of larger crystals. These may be visible to the naked eye or require microscopic examination. It is important to differentiate precipitation from microbial contamination, which is often accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator) and the presence of motile organisms under high magnification.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: What is the maximum allowable concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines. However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%. It is always advisable to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often referred to as "crashing out," is a common issue with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. Below are potential causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Introducing a concentrated DMSO stock directly into a large volume of media can lead to a rapid solvent exchange, causing the compound to precipitate. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of compounds can be reduced at lower temperatures. | Always use pre-warmed (37°C) cell culture media for making dilutions. |
| High DMSO Concentration in Final Solution | While DMSO helps in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Aim for a final DMSO concentration of ≤ 0.5%. This may require preparing a more concentrated initial stock solution. |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can sometimes influence the solubility of the compound. | Test the solubility of this compound in a simpler buffered solution like PBS (phosphate-buffered saline) to determine if media components are contributing to the issue. |
Issue: this compound Precipitates in the Cell Culture Medium Over Time
Question: My this compound solution is initially clear upon addition to the media, but I observe cloudiness or precipitate after a few hours of incubation. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture conditions.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture medium over extended periods, leading to degradation and precipitation. | Prepare fresh working solutions of this compound immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Evaporation of Media | In long-term cultures, evaporation can lead to an increase in the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the amount of time that culture vessels are outside of the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state and solubility of this compound. | Ensure that the culture medium is adequately buffered and that the CO2 level in the incubator is maintained at the appropriate level for the bicarbonate buffering system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a Serial Dilution: Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C) in a 96-well plate.
-
Include Controls: Include a positive control (a compound known to be soluble) and a negative control (vehicle/DMSO only).
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance is indicative of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Optimizing IQZ23 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of IQZ23 dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo mouse model of obesity?
A preclinical study has demonstrated the efficacy of this compound in a high-fat and cholesterol diet (HFC)-induced obesity mouse model.[1][2] A dose of 20 mg/kg administered via intraperitoneal (i.p.) injection significantly reversed body weight increases and other clinical symptoms of obesity.[1][2] This dose was reported to be without indicative toxicity in the study.[1][2]
Q2: What is the mechanism of action of this compound?
This compound is an activator of AMP-activated protein kinase (AMPK).[1][2] Its lipid-lowering activity is dependent on the AMPK pathway, where it modulates ATP synthase activity.[1][2] This activation leads to increased mitochondrial biogenesis and oxidation capacity.[1][2]
Q3: What pharmacokinetic data is available for this compound?
A study in Sprague-Dawley rats has been conducted to determine the pharmacokinetic profile of this compound.[3][4] The following table summarizes the available data for intravenous and oral administration.
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| Terminal Elimination Half-life (t½) | 4.4 ± 0.4 h | 4.2 ± 0.3 h |
| Maximum Concentration (Cmax) | - | 37.1 ± 7.0 ng/mL |
Q4: What administration routes have been used for this compound in vivo?
To date, published studies have utilized intraperitoneal (i.p.) injection in mice and both intravenous (i.v.) and oral (p.o.) administration in rats.[1][2][3][4]
Troubleshooting Guide
Issue 1: Difficulty in solubilizing this compound for in vivo administration.
This compound is a β-indoloquinazoline derivative, and compounds of this class can have poor aqueous solubility. While the specific vehicle used in the published mouse study is not detailed, here are some general strategies for formulating poorly soluble compounds for intraperitoneal injection in mice:
-
Co-solvent systems: A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent to a minimum to avoid toxicity.
-
Suspensions: If the compound is not fully soluble, it can be administered as a suspension. This typically involves micronizing the compound to a small particle size and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to ensure uniform dosing.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be considered, although this is more common for oral administration.[5][6]
It is highly recommended to perform a vehicle tolerability study in a small group of animals before proceeding with the main experiment.
Issue 2: Lack of efficacy at the 20 mg/kg dose in a different mouse model.
Several factors could contribute to a lack of efficacy:
-
Mouse Strain and Model Differences: The original study used a high-fat and cholesterol diet-induced obesity model in a specific mouse strain.[1] Different models of obesity or other metabolic diseases may respond differently to this compound.
-
Formulation and Bioavailability: The method of formulation can significantly impact the bioavailability of the compound. If your formulation is different from the one used in the original study, it could lead to altered exposure.
-
Dosing Regimen: The frequency and duration of treatment are critical. The published study does not specify the treatment schedule. A pilot study to optimize the dosing regimen in your specific model may be necessary.
Issue 3: Observing adverse effects in treated animals.
Although the 20 mg/kg dose was reported to be without indicative toxicity, it is essential to monitor animals closely for any signs of distress.[1][2]
-
Vehicle-Related Toxicity: The vehicle itself can cause adverse effects. Ensure that the concentration of any organic solvents is within acceptable limits and that the vehicle is well-tolerated.
-
Compound-Specific Toxicity: While not reported, higher doses or chronic administration of this compound could potentially lead to toxicity. A dose-ranging toxicity study may be required, especially if you plan to use doses higher than 20 mg/kg.
-
Injection Site Reactions: Improper intraperitoneal injection technique can lead to complications. Ensure that personnel are properly trained in this procedure.
Experimental Protocols
Note: The detailed experimental protocols for the in vivo studies with this compound have not been fully published. The following are generalized protocols based on standard practices for similar studies.
High-Fat Diet-Induced Obesity Mouse Model
A common protocol involves feeding mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and metabolic dysfunction.[7][8][9][10] Treatment with the test compound is then initiated.
Workflow for HFD-Induced Obesity Study
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
- 3. Determination of this compound in rat plasma using LC-MS/MS: consideration for matrix effect and internal standard interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elaiophylin reduces body weight and lowers glucose levels in obese mice by activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-Activated Protein Kinase (AMPK) Regulates Energy Metabolism through Modulating Thermogenesis in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK activation protects against diet induced obesity through Ucp1-independent thermogenesis in subcutaneous white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: IQZ23 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the novel β-indoloquinazoline analogue, IQZ23, in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound in your experiments.
| Observation | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer after dilution from DMSO stock. | The aqueous solubility of this compound has been exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO as a co-solvent (ensure final concentration is compatible with your assay).- Evaluate the pH of the buffer, as the solubility of compounds with ionizable groups can be pH-dependent. |
| Loss of compound activity in a time-dependent manner. | This compound may be degrading in the experimental solution (e.g., cell culture medium). | - Perform a stability study of this compound in your specific medium at the experimental temperature (e.g., 37°C).- Prepare fresh solutions of this compound immediately before each experiment.- Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | - Incomplete solubilization of this compound.- Adsorption of the compound to plasticware.- Degradation of this compound during the experiment. | - Ensure complete dissolution of the solid compound in the initial solvent (e.g., DMSO) by gentle warming or vortexing.- Use low-protein-binding plates and pipette tips.- Prepare fresh solutions and minimize the time between solution preparation and use. |
| Color change or appearance of new peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound. | - Protect solutions from light by using amber vials or covering containers with foil.- Consider the use of antioxidants if oxidative degradation is suspected.- Adjust the pH of the solution to a range where this compound exhibits greater stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common aprotic solvent used for dissolving small molecules like this compound for in vitro studies.[1] However, it is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption.
Q2: How can I assess the stability of this compound in my specific cell culture medium?
A2: You can perform a time-course experiment by incubating this compound in your cell culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Q3: What are some general strategies to improve the stability of a small molecule like this compound in aqueous solutions?
A3: Several strategies can be employed to enhance the stability of small molecules in solution:
-
pH Optimization: The stability of a compound can be highly dependent on the pH of the solution.[4][5] Experimenting with different buffer systems to find a pH where the compound is most stable can be beneficial.
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. Storing solutions at lower temperatures (e.g., 4°C) when not in use can slow down degradation.
-
Protection from Light: Light can induce photodegradation of sensitive compounds. Storing solutions in light-protected containers is recommended.[5]
-
Use of Stabilizers: In some cases, the addition of antioxidants or other stabilizing agents can prevent specific degradation pathways.
Q4: My compound appears to be stable in buffer, but I still see a loss of activity in my cell-based assay. What could be the reason?
A4: If chemical stability in the medium is confirmed, other factors could be contributing to the apparent loss of activity. These include metabolic degradation by the cells, poor cell permeability, or efflux of the compound from the cells. Further experiments would be needed to investigate these possibilities.
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in an Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Visual and Instrumental Analysis: Visually inspect each well for precipitation. For a more quantitative measure, read the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound in that buffer.
Protocol 2: Evaluation of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare this compound solution: Spike pre-warmed (37°C) cell culture medium with a concentrated DMSO stock of this compound to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Incubation: Incubate the solution at 37°C in a humidified incubator, mimicking your experimental conditions.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution. The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Preparation: Immediately stop any further degradation by adding three volumes of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound. Vortex the samples and centrifuge to pellet the precipitate.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.
Visualizations
This compound Signaling Pathway
This compound is known to act as an activator of the AMP-activated protein kinase (AMPK) pathway.[6] AMPK is a key cellular energy sensor that, once activated, initiates a cascade of events to restore cellular energy homeostasis.
Caption: Simplified signaling pathway of this compound via AMPK activation.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound in a given solution.
Caption: General experimental workflow for assessing this compound stability.
References
- 1. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming common issues in IQZ23 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, IQZ23.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the XYZ kinase. In many cancer cell lines, the XYZ signaling pathway is constitutively active, leading to increased cell proliferation and survival. By inhibiting XYZ kinase, this compound is designed to downregulate this pathway, thereby inducing apoptosis and reducing tumor cell growth.
Q2: What are the recommended cell lines for initial this compound experiments?
We recommend starting with cell lines known to have an overactive XYZ signaling pathway. Please refer to the product datasheet for a list of validated cell lines. It is crucial to verify the expression and activation status of XYZ kinase in your chosen cell line before initiating experiments.
Q3: What are the common off-target effects observed with this compound?
While this compound is designed for high selectivity towards XYZ kinase, off-target effects are possible, particularly at higher concentrations.[1][2][3] Common indicators of off-target effects include a discrepancy between the phenotype observed with this compound and that from genetic knockdown of the XYZ kinase (e.g., using siRNA or CRISPR).[4] If you suspect off-target effects, consider performing a dose-response curve and using a structurally unrelated XYZ kinase inhibitor as an orthogonal control.[4]
Troubleshooting Guides
Cell Viability Assays
Issue: Inconsistent IC50 values for this compound between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to high variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate, which are more prone to evaporation.
-
-
Possible Cause 2: this compound Precipitation. The compound may precipitate in the culture medium, especially at higher concentrations.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and vortex thoroughly before diluting into the culture medium. Visually inspect the medium for any precipitate after adding this compound.
-
Quantitative Data Summary: Troubleshooting Inconsistent IC50 Values
| Parameter | Experiment 1 (Problematic) | Experiment 2 (Optimized) |
| Seeding Density (cells/well) | 5,000 ± 1,500 | 5,000 ± 200 |
| This compound Dilution Method | Direct dilution of powder in media | Serial dilution from DMSO stock |
| IC50 Value (µM) | 12.5 | 5.2 |
| Standard Deviation of Replicates | ± 4.8 µM | ± 0.9 µM |
Western Blot Analysis
Issue: Weak or no signal for phosphorylated XYZ (p-XYZ) after this compound treatment.
-
Possible Cause 1: Suboptimal Antibody Concentration. The primary antibody concentration may be too low.
-
Solution: Perform an antibody titration to determine the optimal concentration for detecting p-XYZ.
-
-
Possible Cause 2: Inefficient Protein Transfer. The transfer of high molecular weight proteins like XYZ kinase may be incomplete.
-
Solution: Optimize the transfer time and voltage. Consider using a wet transfer system for large proteins. To confirm successful transfer, you can stain the membrane with Ponceau S before blocking.
-
Issue: High background on the western blot membrane.
-
Possible Cause 1: Insufficient Blocking. The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk).
-
-
Possible Cause 2: Secondary Antibody Cross-Reactivity. The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.
-
Quantitative Data Summary: Optimizing Western Blot Signal-to-Noise Ratio
| Condition | Blocking Agent | Primary Antibody Dilution | Signal Intensity (p-XYZ) | Background Intensity |
| Suboptimal | 5% Milk | 1:2000 | 8,500 | 7,200 |
| Optimized | 5% BSA | 1:1000 | 25,000 | 3,100 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for XYZ Pathway Activation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-XYZ, total XYZ, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical XYZ signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for evaluating the efficacy of this compound.
Caption: Logical workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: IQZ23 Treatment Protocols for Adipocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IQZ23 in adipocyte-related experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from cell culture to data analysis.
| Question | Possible Cause(s) | Suggested Solution(s) |
| This compound Precipitation in Culture Media | Low aqueous solubility of this compound. | - Prepare a high-concentration stock solution in DMSO. - Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. - Briefly vortex the final diluted solution before adding it to the cells. - Consider using a solubilizing agent, but validate its compatibility with your specific assay. |
| Inconsistent or No AMPK Activation | - Low cell confluence. - Inactive this compound. - Suboptimal this compound concentration. - Incorrect timing of sample collection. | - Ensure adipocytes are fully differentiated and at an appropriate confluence before treatment. - Use a fresh dilution of this compound for each experiment. - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. The reported EC50 for triglyceride level decrease in 3T3-L1 adipocytes is 0.033 μM.[1] - Optimize the treatment duration; AMPK activation is often an early cellular event. |
| High Variability in Triglyceride Measurement | - Incomplete adipocyte differentiation. - Inconsistent cell numbers per well. - Pipetting errors during the assay. | - Confirm adipocyte differentiation using Oil Red O staining and by assessing the expression of adipogenic markers. - Use a consistent cell seeding density and verify cell numbers before the assay. - Use calibrated pipettes and ensure thorough mixing of reagents. |
| Unexpected Cell Toxicity or Death | - High concentration of this compound. - High concentration of the solvent (e.g., DMSO). - Contamination of cell cultures. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of this compound. - Maintain a final DMSO concentration below 0.1% in the culture medium. - Regularly check cell cultures for any signs of contamination. |
Frequently Asked Questions (FAQs)
Product Information and Handling
-
What is this compound? this compound is a novel β-indoloquinazoline analogue that has been identified as a promising agent for the treatment of obesity and related metabolic disorders.[1]
-
What is the mechanism of action of this compound in adipocytes? this compound's primary mechanism of action is the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to a decrease in triglyceride levels in adipocytes.[1]
-
How should I store and handle this compound? For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Design
-
What is the recommended cell line for studying the effects of this compound on adipocytes? The 3T3-L1 cell line is a well-established and commonly used model for studying adipogenesis and adipocyte metabolism, and has been used in the initial characterization of this compound.[1]
-
What is a typical effective concentration of this compound? this compound has been shown to decrease triglyceride levels in 3T3-L1 adipocytes with an EC50 of 0.033 μM.[1] However, it is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
What is a recommended in vivo dosage for this compound? In mice, a treatment of 20 mg/kg (intraperitoneal injection) has been shown to significantly reverse high-fat diet-induced body weight increases.[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 for Triglyceride Decrease | 3T3-L1 adipocytes | 0.033 μM | [1] |
| In Vivo Dosage (mice) | C57BL/6J mice | 20 mg/kg (i.p.) | [1] |
Experimental Protocols
3T3-L1 Adipocyte Differentiation and this compound Treatment
This protocol outlines the steps for differentiating 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Replace the medium every 2 days. Mature adipocytes with visible lipid droplets should be observable by day 8-10.
-
This compound Treatment: Once adipocytes are fully differentiated, replace the medium with fresh maintenance medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the desired treatment period.
-
Analysis: After treatment, cells can be harvested for various analyses, including:
-
Oil Red O Staining: To visualize lipid accumulation.
-
Triglyceride Quantification: To measure intracellular triglyceride content.
-
Western Blotting: To assess the phosphorylation status of AMPK and its downstream targets.
-
RT-qPCR: To analyze the expression of genes involved in adipogenesis and lipid metabolism.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway in adipocytes.
Caption: Experimental workflow for this compound treatment.
References
IQZ23 experimental variability and how to reduce it
Welcome to the technical support center for IQZ23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and offer troubleshooting solutions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel β-indoloquinazoline analogue that has shown promise as an agent for the treatment of obesity and related metabolic disorders.[1][2] Its primary mechanism of action is the activation of the AMP-activated protein kinase (AMPK) pathway by modulating ATP synthase activity.[1][2] This activation leads to increased mitochondrial biogenesis, enhanced oxidation capacity, and improved insulin sensitivity in relevant cell models.[1][2]
Q2: In which cell line has this compound been primarily studied?
A2: The lipid-lowering activity of this compound has been extensively evaluated in the 3T3-L1 adipocyte model.[1][2]
Q3: What is the reported efficacy of this compound in vitro?
A3: this compound has demonstrated high efficacy in decreasing triglyceride levels in 3T3-L1 adipocytes, with a reported EC50 of 0.033 μM.[1][2]
Troubleshooting Guide: Experimental Variability
High variability in experimental results can be a significant challenge. Below are common issues and actionable solutions to reduce variability in your experiments with this compound.
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Variations in cell culture conditions can significantly impact experimental outcomes.
-
Solutions:
-
Consistent Cell Passage Number: Use cells from a consistent and low passage number to ensure a stable phenotype.
-
Standardized Seeding Density: Ensure uniform cell seeding density across all wells, as this can directly affect the cellular response to this compound.
-
Authenticated Cell Lines: Always obtain cell lines from reputable sources like the American Type Culture Collection (ATCC) to avoid misidentified or cross-contaminated cultures.[3]
-
Issue 2: High well-to-well variability in plate-based assays.
-
Potential Cause: "Edge effects" are a common source of variability in microplate experiments, where wells on the periphery experience different conditions than interior wells.[4][5]
-
Solutions:
-
Avoid Outer Wells: Whenever possible, avoid using the outer rows and columns of the microplate for experimental samples. These can be filled with media or PBS to help normalize the environment across the plate.
-
Consistent Plate Layout: Use a standardized and consistent plate layout for all experiments to minimize systematic errors.
-
Randomization: For larger studies, consider implementing a randomized layout for treatment and control groups to mitigate positional bias.[5]
-
Issue 3: Variability stemming from reagent handling.
-
Potential Cause: Inaccurate or inconsistent liquid handling and reagent preparation are major contributors to experimental variability.[4]
-
Solutions:
-
Calibrated Pipettes: Regularly calibrate and maintain your pipettes to ensure accurate liquid delivery.
-
Master Mixes: Prepare master mixes of reagents, including this compound dilutions, to be distributed across replicate wells. This minimizes pipetting errors between individual wells.
-
Consistent Technique: Employ a consistent pipetting technique (e.g., speed, angle, tip immersion depth) for all samples. For viscous solutions, consider using reverse pipetting.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and general experimental variability.
| Parameter | Value/Range | Context | Source |
| This compound EC50 | 0.033 μM | Triglyceride reduction in 3T3-L1 adipocytes | [1][2] |
| Manual Cell Counting (Without SOPs) | CV: 0.16 - 0.24 | Coefficient of Variation in cell counts | [6] |
| Manual Cell Counting (With SOPs) | CV: 0.05 - 0.07 | Coefficient of Variation in cell counts | [6] |
| Automated Cell Counting (Without SOPs) | CV: 0.07 - 0.30 | Coefficient of Variation in cell counts | [6] |
| Automated Cell Counting (With SOPs) | CV: 0.02 - 0.04 | Coefficient of Variation in cell counts | [6] |
CV: Coefficient of Variation (a measure of relative variability) SOPs: Standard Operating Procedures
Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment
This protocol provides a framework for inducing differentiation of 3T3-L1 preadipocytes and subsequent treatment with this compound to assess its effect on triglyceride accumulation.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate at a consistent density and allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium I, containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II, containing 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Every two days, replace the medium with fresh differentiation medium II. Adipocyte differentiation is typically complete by day 8-10.
-
This compound Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Assay: After the desired incubation period, proceed with the relevant assay (e.g., Oil Red O staining for lipid accumulation, triglyceride quantification).
Protocol 2: General Workflow for Reducing Experimental Variability
This protocol outlines a general workflow to minimize variability throughout an in vitro experiment.
-
Experimental Design:
-
Clearly define experimental groups, controls, and replicates.
-
Plan the plate layout to minimize edge effects and consider randomization.
-
-
Cell Culture and Seeding:
-
Use cells from a consistent passage number.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Ensure a homogenous cell suspension before seeding.
-
-
Reagent Preparation:
-
Prepare a master mix for each treatment condition.
-
Perform serial dilutions from the highest concentration stock.
-
-
Incubation:
-
Ensure consistent and stable incubator conditions (temperature, CO2, humidity).
-
-
Data Acquisition:
-
Use a standardized protocol for all measurements.
-
Ensure all equipment is properly calibrated.
-
-
Data Analysis:
-
Pre-define the data analysis plan.
-
Use appropriate statistical methods to assess variability and significance.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound experimentation.
Caption: this compound signaling pathway leading to lipid-lowering effects.
Caption: Workflow for minimizing experimental variability.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results with IQZ23
Welcome to the technical support center for IQZ23. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel β-indoloquinazoline analogue identified as a promising agent for the treatment of obesity and related metabolic disorders. Its primary mechanism of action is the activation of AMP-dependent activated protein kinase (AMPK) by modulating ATP synthase activity. This leads to a decrease in triglyceride levels, an increase in mitochondrial biogenesis and oxidation capacity, and enhanced insulin sensitivity.[1]
Q2: In which cell lines and animal models has this compound been tested?
A2: this compound has been shown to be effective in 3T3-L1 adipocytes, a widely used in vitro model for studying adipogenesis.[1] In vivo, its efficacy has been demonstrated in high-fat and cholesterol diet (HFC)-induced obese mice.[1]
Q3: What are the potential off-target effects of this compound?
A3: While the primary target of this compound is the modulation of ATP synthase to activate AMPK, all small molecule inhibitors have the potential for off-target effects. As this compound is a novel compound, its off-target profile is not yet fully characterized. However, potential off-target effects could be a consideration, as is the case with many kinase modulators. Researchers should include appropriate controls to validate that the observed effects are mediated through AMPK activation.
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle used in the original study was likely a solution suitable for intraperitoneal injection, such as saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, although the exact composition was not specified in the initial publication. It is crucial to perform a solubility test before preparing a stock solution.
Troubleshooting Unexpected Results
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro (3T3-L1 Adipocyte Differentiation)
Issue 1: Low or no inhibition of adipocyte differentiation.
-
Possible Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound is crucial. The reported EC50 for decreasing triglyceride levels in 3T3-L1 adipocytes is 0.033 μM.[1]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. We recommend a concentration range of 0.01 µM to 1 µM.
-
-
Possible Cause 2: Poor Cell Health or Low Passage Number. 3T3-L1 cells can lose their differentiation potential at high passage numbers.
-
Solution: Use low-passage 3T3-L1 cells (ideally below passage 15). Ensure cells are healthy and not overly confluent before inducing differentiation.
-
-
Possible Cause 3: Ineffective Differentiation Cocktail. The standard MDI (Methylisobutylxanthine, Dexamethasone, Insulin) cocktail is used to induce differentiation. The quality and concentration of these reagents are critical.
-
Solution: Prepare fresh MDI cocktail for each experiment. Confirm the potency of each component, especially insulin.
-
Issue 2: High cell toxicity or cell death observed.
-
Possible Cause 1: High Concentration of this compound or DMSO. While this compound has shown low toxicity, high concentrations may induce cytotoxicity. Similarly, the final concentration of the solvent (DMSO) should be kept low (typically ≤ 0.1%).
-
Solution: Lower the concentration of this compound used. Ensure the final DMSO concentration in the culture medium is not exceeding 0.1%. Include a vehicle-only control to assess the effect of the solvent.
-
-
Possible Cause 2: Contamination. Bacterial or fungal contamination can lead to cell death.
-
Solution: Maintain sterile cell culture techniques. Regularly check for signs of contamination.
-
In Vivo (HFC-Induced Obese Mice)
Issue 1: Lack of significant effect on body weight or metabolic parameters.
-
Possible Cause 1: Insufficient Dosage or Incorrect Administration. The reported effective dose of this compound is 20 mg/kg, administered intraperitoneally (i.p.).[1]
-
Solution: Ensure accurate calculation of the dose based on the animal's body weight. Confirm proper i.p. injection technique to ensure the compound is delivered to the peritoneal cavity.
-
-
Possible Cause 2: Variability in Animal Model. The response to the high-fat and cholesterol diet and subsequent treatment can vary between individual animals.
-
Solution: Use a sufficient number of animals per group to achieve statistical power. Ensure proper randomization and blinding of the study.
-
-
Possible Cause 3: Issues with this compound Formulation. Poor solubility or stability of the injected compound can lead to reduced efficacy.
-
Solution: Prepare the this compound formulation fresh before each administration. Ensure the compound is fully dissolved or in a stable suspension.
-
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| EC50 (Triglyceride Reduction) | 0.033 µM | 3T3-L1 Adipocytes | [1] |
| In Vivo Efficacious Dose | 20 mg/kg (i.p.) | HFC-induced Obese Mice | [1] |
Experimental Protocols
In Vitro: 3T3-L1 Adipocyte Differentiation Assay
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 24-well plate at a density of 5 x 104 cells/well in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing various concentrations of this compound or vehicle control (DMSO).
-
Maturation: On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin) containing the respective concentrations of this compound or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the respective concentrations of this compound or vehicle.
-
Analysis: On Day 8, cells can be harvested for analysis. Lipid accumulation can be visualized and quantified by Oil Red O staining. Gene and protein expression of adipogenic markers can be assessed by qRT-PCR and Western blotting, respectively.
In Vivo: HFC-Induced Obesity Mouse Model
-
Animal Model: Use male C57BL/6J mice (6-8 weeks old).
-
Diet Induction: Feed the mice a high-fat and cholesterol (HFC) diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Treatment: After the induction period, randomize the obese mice into a vehicle control group and an this compound treatment group.
-
Administration: Administer this compound at a dose of 20 mg/kg body weight or vehicle control via intraperitoneal (i.p.) injection once daily for a specified period (e.g., 4 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption regularly.
-
Metabolic Analysis: At the end of the treatment period, perform metabolic analyses such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Tissue Collection: At the end of the study, collect blood for biochemical analysis (e.g., plasma lipids, glucose, insulin) and harvest tissues (e.g., liver, adipose tissue, muscle) for histological and molecular analysis.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Lipid-Lowering Efficacy of IQZ23 and Other Hypolipidemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel lipid-lowering agent IQZ23 with established alternatives, including statins, ezetimibe, and PCSK9 inhibitors. The information is supported by experimental data from preclinical studies to offer an objective evaluation of their respective performance.
Executive Summary
This compound is an emerging small molecule that has demonstrated potent triglyceride-lowering effects by activating the AMP-activated protein kinase (AMPK) pathway. This guide presents available preclinical data for this compound alongside comparable data for widely used lipid-lowering drugs to facilitate a scientific evaluation of their potential therapeutic applications.
Comparative Efficacy of Lipid-Lowering Agents
The following tables summarize the quantitative lipid-lowering effects of this compound and its alternatives in preclinical mouse models. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.
Table 1: In Vitro Efficacy of this compound in 3T3-L1 Adipocytes
| Compound | Assay | Endpoint | Result | Citation |
| This compound | Triglyceride Level | EC50 | 0.033 μM | [1] |
Table 2: In Vivo Lipid-Lowering Efficacy in High-Fat Diet-Fed C57BL/6 Mice
| Compound | Dosage | Total Cholesterol Reduction | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Citation |
| This compound | 20 mg/kg (i.p.) | Data not available | Data not available | Data not available | Significant reduction | [1] |
| Atorvastatin | 3.6 mg/kg/day (p.o.) | Significant reduction | Significant reduction | Significant increase | Significant reduction | [2] |
| Ezetimibe | 5 mg/kg/day (in diet) | Reduced | Data not available | Data not available | Reduced | [3][4] |
| Anti-PCSK9 mAb | 6 mg/kg & 10 mg/kg (s.c.) | Significant reduction | Significant reduction | Significant increase | Significant reduction | [5] |
Note: "Significant reduction/increase" indicates a statistically significant change as reported in the cited study, but specific percentages were not always provided.
Mechanism of Action and Signaling Pathways
This compound: This novel β-indoloquinazoline analogue exerts its lipid-lowering effects through the activation of the AMPK pathway. Mechanistic studies have revealed that this compound modulates ATP synthase activity, leading to AMPK activation.[1] Activated AMPK is a central regulator of cellular energy homeostasis and, when activated, shifts metabolism towards catabolic processes that generate ATP, including the inhibition of lipid synthesis and the promotion of fatty acid oxidation.
Statins (e.g., Atorvastatin): Statins are HMG-CoA reductase inhibitors, blocking a key enzyme in the cholesterol biosynthesis pathway. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
Ezetimibe: Ezetimibe selectively inhibits the intestinal absorption of cholesterol and related phytosterols. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in the small intestine.
PCSK9 Inhibitors (e.g., Evolocumab): Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors are monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with LDL receptors. This leads to a higher number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL-C from the blood.
Experimental Protocols
In Vivo Hyperlipidemia Mouse Model
A common model to study the efficacy of lipid-lowering agents is the high-fat diet (HFD)-induced hyperlipidemic C57BL/6 mouse.
-
Animal Strain: Male C57BL/6 mice.
-
Diet: A high-fat diet (e.g., 45% kcal from fat) with or without cholesterol supplementation is provided for a specified period (e.g., 8-12 weeks) to induce obesity and dyslipidemia. A control group is fed a standard chow diet.
-
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at a dosage of 20 mg/kg.[1]
-
Atorvastatin: Administered orally (p.o.) at a dosage of 3.6 mg/kg/day.[2]
-
Ezetimibe: Mixed into the diet at a concentration to achieve a dosage of approximately 5 mg/kg/day.[3][4]
-
Anti-PCSK9 mAb: Administered subcutaneously (s.c.) at dosages of 6 mg/kg or 10 mg/kg.[5]
-
-
Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis, and tissues (e.g., liver, adipose tissue) can be harvested for further molecular analysis.
Plasma Lipid Analysis
Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are quantified using commercially available enzymatic colorimetric assay kits. The principle involves enzymatic reactions that produce a measurable colored product, the intensity of which is proportional to the concentration of the lipid being measured.
In Vitro Triglyceride Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing, for example, IBMX, dexamethasone, and insulin).
-
Treatment: Differentiated adipocytes are treated with various concentrations of the test compound (e.g., this compound).
-
Triglyceride Quantification: Intracellular triglycerides are extracted from the cells and measured using a commercial triglyceride assay kit. The principle is similar to the plasma triglyceride assay, involving the enzymatic conversion of triglycerides to glycerol, which is then quantified.[6]
Western Blot for AMPK Activation
To assess the activation of the AMPK pathway, the phosphorylation status of the AMPKα subunit at Threonine 172 is determined by Western blot analysis.
-
Protein Extraction: Protein lysates are prepared from treated cells or tissues.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated AMPKα (Thr172) and a primary antibody for total AMPKα (as a loading control).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate. The ratio of phosphorylated AMPK to total AMPK is then calculated to determine the extent of activation.[7][8][9]
Visualizations
Caption: Logical relationship for comparing lipid-lowering agents.
Caption: General experimental workflow for in vivo studies.
Caption: this compound mechanism via the AMPK signaling pathway.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulatory role of atorvastatin against high-fat diet and zymosan-induced activation of TLR2/NF-ƙB signaling pathway in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezetimibe prevents the development of non-alcoholic fatty liver disease induced by high-fat diet in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe improves high fat and cholesterol diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-PCSK9 monoclonal antibody attenuates high-fat diet and zymosan-induced vascular inflammation in C57BL/6 mice by modulating TLR2/NF-ƙB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. Quantification of Lipid Droplets and Triglycerides in 3T3-L1 Cells [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to IQZ23 and Other AMPK Activators for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, IQZ23, with other well-established AMPK activators. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies in metabolic diseases.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation can trigger a cascade of events that promote energy production (e.g., glucose uptake and fatty acid oxidation) and inhibit energy consumption (e.g., lipogenesis), making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[1] AMPK activators can be broadly categorized into two classes based on their mechanism of action:
-
Indirect Activators: These compounds, such as Metformin and AICAR, increase the cellular AMP:ATP ratio, which allosterically activates AMPK.[2] Metformin is thought to inhibit the mitochondrial respiratory chain, while AICAR is metabolized to an AMP analog, ZMP.[3][4]
-
Direct Activators: These molecules, including A-769662 and the novel compound this compound, bind directly to the AMPK complex to induce a conformational change that leads to its activation.[5][6]
This guide will focus on comparing the performance of this compound with the direct activator A-769662 and the indirect activators AICAR and Metformin.
Comparative Data on AMPK Activators
The following tables summarize the key quantitative data for this compound and other selected AMPK activators based on available literature. It is important to note that the potency of these compounds can vary depending on the assay system (cell-free vs. cell-based) and the specific cell type used.
Table 1: Potency of AMPK Activators in Cell-Based Assays
| Compound | Assay Type | Cell Line | Parameter Measured | Potency (EC50/IC50) | Reference(s) |
| This compound | Triglyceride Accumulation | 3T3-L1 adipocytes | Triglyceride Level | 0.033 µM (EC50) | [6] |
| A-769662 | Fatty Acid Synthesis | Primary rat hepatocytes | Fatty Acid Synthesis | 3.2 µM (IC50) | [7][8] |
| AICAR | AMPK Activation | Various cell lines | AMPK Phosphorylation | 0.5 - 2 mM (effective concentration) | [9] |
| Metformin | AMPK Activation | Various cell lines | AMPK Phosphorylation | Millimolar range (effective concentration) | [2][10] |
Table 2: Potency of Direct AMPK Activators in Cell-Free Enzymatic Assays
| Compound | Assay Type | Enzyme Source | Potency (EC50) | Reference(s) |
| This compound | Not Reported | - | Not Reported | - |
| A-769662 | AMPK Activation | Partially purified rat liver AMPK | ~0.8 µM | [7][11][12] |
Note: A direct cell-free enzymatic EC50 for this compound has not been reported in the reviewed literature. Its high potency in the cell-based triglyceride assay suggests a strong downstream effect of AMPK activation.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanisms of action for direct and indirect AMPK activators.
Caption: A typical workflow for evaluating AMPK activators in a cell-based model.
Experimental Protocols
In Vitro AMPK Activity Assay (Cell-Free)
This protocol is adapted from standard radiometric assays used to measure direct AMPK activation.
Objective: To determine the direct effect of a compound on the catalytic activity of purified AMPK.
Materials:
-
Purified, active AMPK enzyme
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound, A-769662) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, SAMS peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding purified AMPK enzyme.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of AMPK activation relative to a vehicle control and determine the EC50 value.
3T3-L1 Adipocyte Differentiation and Triglyceride Assay
This protocol describes a common method to assess the effect of AMPK activators on adipogenesis and lipid accumulation.
Objective: To evaluate the inhibitory effect of a compound on triglyceride accumulation in differentiated adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)
-
Test compounds (e.g., this compound)
-
Oil Red O staining solution or a commercial triglyceride assay kit
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency, induce differentiation by switching to a differentiation medium containing the differentiation cocktail and the test compound at various concentrations.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, along with the test compound.
-
Continue to culture for another 4-6 days, replacing the medium every 2 days.
-
-
Triglyceride Quantification:
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with PBS and fix with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash away excess stain and elute the bound stain with isopropanol.
-
Measure the absorbance of the eluted stain at a specific wavelength (e.g., 490-520 nm).
-
-
Enzymatic Triglyceride Assay:
-
Wash the cells with PBS and lyse them.
-
Use a commercial triglyceride assay kit to measure the triglyceride content in the cell lysates according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of triglyceride accumulation compared to the vehicle control and determine the EC50 value.
-
Conclusion
This compound is a potent, novel activator of the AMPK pathway with a distinct mechanism of action compared to classical indirect activators like Metformin and AICAR.[6] Its high potency in a cell-based assay for inhibiting triglyceride accumulation (EC50 = 0.033 µM) suggests it is a valuable tool for studying the role of AMPK in lipogenesis and obesity.[6] While a direct comparison of enzymatic potency with other direct activators like A-769662 is currently limited by the lack of published cell-free assay data for this compound, its cellular efficacy is noteworthy.
The choice of an AMPK activator will depend on the specific research question. For studies requiring direct and potent activation, particularly in the context of lipid metabolism, this compound presents a compelling option. For comparative studies, established activators like A-769662, AICAR, and Metformin provide a useful framework for understanding different modes of AMPK activation. The experimental protocols provided in this guide offer a starting point for the in-house validation and comparison of these and other AMPK activators.
References
- 1. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A-769662 | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. AMPK-deficiency forces metformin-challenged cancer cells to switch from carbohydrate metabolism to ketogenesis to support energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. A 769662 | AMPK | Tocris Bioscience [tocris.com]
A Comparative Guide to IQZ23 and Metformin in Metabolic Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the quest for novel therapeutic agents to combat disorders such as obesity and type 2 diabetes is ever-evolving. This guide provides a detailed comparison of a novel investigational agent, IQZ23, and the well-established first-line therapy, metformin. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and experimental protocols.
I. Overview and Mechanism of Action
Metformin, a biguanide, has been a cornerstone in the management of type 2 diabetes for decades. Its primary mechanisms of action include reducing hepatic glucose production, decreasing intestinal glucose absorption, and improving insulin sensitivity by enhancing peripheral glucose uptake and utilization.[1][2][3] At the molecular level, metformin is known to inhibit mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK).[1][2][3]
This compound is a novel β-indoloquinazoline analog identified as a promising agent for the treatment of obesity and related metabolic disorders.[4][5] Preclinical studies have shown that this compound's therapeutic effects are also mediated through the activation of the AMPK pathway.[4][5] However, its mechanism of AMPK activation appears to be distinct, involving the modulation of ATP synthase activity.[4][5] This activation leads to increased mitochondrial biogenesis and oxidation capacity, as well as enhanced insulin sensitivity.[4]
Signaling Pathway of Metformin
Caption: Metformin's primary mechanism of action involves the inhibition of mitochondrial complex I, leading to AMPK activation and subsequent improvements in glucose metabolism.
Signaling Pathway of this compound
Caption: this compound activates the AMPK pathway by modulating ATP synthase, leading to enhanced mitochondrial function, lipid-lowering effects, and improved insulin sensitivity.
II. Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies for both compounds. It is important to note that the data for this compound is from a single preclinical study, while metformin's data is from a vast body of literature.
Table 1: Preclinical Efficacy in Cellular Models
| Parameter | This compound | Metformin |
| Cell Line | 3T3-L1 adipocytes | Various (e.g., hepatocytes, myotubes) |
| Primary Outcome | Triglyceride Level | Glucose Production/Uptake |
| EC50 | 0.033 µM (for triglyceride reduction)[4] | Varies by cell type and endpoint |
| Key Findings | Potent lipid-lowering activity.[4] | Reduces hepatic glucose production and enhances glucose uptake in muscle cells.[6] |
Table 2: Preclinical Efficacy in Animal Models
| Parameter | This compound | Metformin |
| Animal Model | High-fat and cholesterol diet (HFC)-induced obese mice[4] | Various (e.g., db/db mice, high-fat diet-fed rodents)[7] |
| Dosage | 20 mg/kg, i.p.[4] | Varies (typically 50-300 mg/kg/day, oral) |
| Primary Outcome | Body weight, clinical symptoms of obesity[4] | Blood glucose, insulin sensitivity[6] |
| Key Findings | Significantly reversed HFC-induced body weight gain and other obesity symptoms without indicative toxicity.[4] | Improves glycemic control, insulin sensitivity, and reduces hepatic steatosis.[6] |
Table 3: Clinical Data Overview (Metformin)
| Parameter | Metformin |
| Population | Patients with type 2 diabetes, metabolic syndrome[8][9] |
| Dosage | Typically 500-2550 mg/day, oral[9] |
| Primary Outcome | Glycemic control (HbA1c), incidence of metabolic syndrome |
| Key Findings | Reduces HbA1c levels, reduces the incidence of metabolic syndrome by 17% compared to placebo.[8] Generally well-tolerated with common gastrointestinal side effects.[2] |
Note: No clinical data is available for this compound as it is an investigational compound in the preclinical stage.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound and metformin.
Experimental Workflow: In Vitro Adipocyte Lipid Accumulation Assay (for this compound)
Caption: A typical workflow for assessing the lipid-lowering effects of a compound in 3T3-L1 adipocytes.
Experimental Protocol: Evaluation of this compound in HFC-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat and cholesterol (HFC) diet to induce obesity.
-
Treatment: Intraperitoneal (i.p.) injection of this compound (20 mg/kg) or vehicle control.
-
Duration: Daily administration for a specified number of weeks.
-
Parameters Measured: Body weight, food intake, fasting blood glucose, serum lipid profile (triglycerides, total cholesterol), and oral glucose tolerance test (OGTT).
-
Tissue Analysis: Histological analysis of liver and adipose tissue to assess steatosis and adipocyte size. Western blot analysis of key proteins in the AMPK signaling pathway in relevant tissues.[4]
Experimental Protocol: Evaluation of Metformin's Effect on Hepatic Glucose Production
-
Model: Primary hepatocytes isolated from rats or mice, or human hepatoma cell lines (e.g., HepG2).
-
Culture Conditions: Cells are cultured and then stimulated with gluconeogenic precursors (e.g., lactate and pyruvate) and a hormonal stimulus (e.g., glucagon or a cAMP analog).
-
Treatment: Cells are co-incubated with metformin at various concentrations.
-
Measurement: Glucose concentration in the culture medium is measured to determine the rate of glucose production.
-
Mechanism of Action Studies: Western blot analysis is performed to assess the phosphorylation status of AMPK and its downstream targets.
IV. Conclusion and Future Directions
Metformin is a well-established, safe, and effective medication for type 2 diabetes with a multi-faceted mechanism of action centered on AMPK activation.[1][2][3] this compound emerges as a promising preclinical candidate for obesity and related metabolic disorders, also acting through the AMPK pathway but via a potentially novel mechanism involving ATP synthase modulation.[4][5]
The key differentiator for this compound in the preclinical setting is its potent lipid-lowering effect and its ability to reverse diet-induced obesity in animal models.[4] In contrast, metformin's primary clinical indication is for glycemic control, although it can have modest effects on body weight.
Further research is warranted to directly compare the efficacy and safety of this compound and metformin in the same experimental models. Head-to-head preclinical studies would provide a clearer understanding of their relative potencies and therapeutic potential. Ultimately, the progression of this compound into clinical trials will be necessary to determine its utility in human metabolic diseases. The distinct mechanism of AMPK activation by this compound may offer a new therapeutic avenue for patients who do not respond optimally to or cannot tolerate metformin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders, 2020, Rao et al | Science for ME [s4me.info]
- 6. Metformin and Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of Metformin and Intensive Lifestyle Intervention on the Metabolic Syndrome: The Diabetes Prevention Program Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
Unraveling the Mechanism of Action of IQZ23: A Comparative Guide to AMPK Activators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IQZ23, a novel AMP-activated protein kinase (AMPK) activator, with other established direct and indirect AMPK activators. Through a detailed examination of experimental data and methodologies, this guide aims to objectively present the performance of this compound in the context of current alternatives.
This compound has emerged as a promising therapeutic candidate for metabolic disorders, primarily through its activation of the AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis and a key target for drugs aimed at treating conditions like obesity and type 2 diabetes. Understanding the precise mechanism of action of this compound and how it compares to other AMPK activators is crucial for its continued development and potential clinical application.
Comparative Analysis of AMPK Activator Potency
The efficacy of an AMPK activator is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the available quantitative data for this compound and a selection of other direct and indirect AMPK activators.
| Compound | Mechanism of Action | Assay | Cell Type/System | Potency (EC50/IC50) |
| This compound | Direct AMPK Activator | Triglyceride Lowering | 3T3-L1 Adipocytes | EC50: 0.033 µM |
| A-769662 | Direct AMPK Activator | AMPK Activation | Partially purified rat liver AMPK | EC50: 0.8 µM |
| Fatty Acid Synthesis Inhibition | Primary rat hepatocytes | IC50: 3.2 µM | ||
| PXL770 | Direct AMPK Activator | AMPK Activation (α1β1γ1) | Recombinant human AMPK | EC50: 16.2 nM |
| De Novo Lipogenesis Inhibition | Primary human hepatocytes | IC50: 2.6 µM | ||
| Metformin | Indirect AMPK Activator | Cell Growth Inhibition | Lymphoma cell lines | IC50: 8.5 - 20.8 mM |
| AMPK Activation | Primary rat hepatocytes | Significant activation at 50 µM (7h) |
Delving into the Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of these AMPK activators.
Triglyceride Content Assay in 3T3-L1 Adipocytes (for this compound)
This protocol is a standard method for assessing the impact of compounds on lipid accumulation in adipocytes, a key indicator of anti-obesity potential.
1. Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce differentiation into mature adipocytes, confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.
-
The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Finally, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days, for a total of 8-12 days to allow for full differentiation and lipid accumulation.
2. Compound Treatment:
-
Differentiated 3T3-L1 adipocytes are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
3. Triglyceride Quantification:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The intracellular triglyceride content is measured using a commercial triglyceride quantification kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids.
-
The glycerol is then quantified using a colorimetric or fluorometric assay, and the absorbance or fluorescence is measured using a microplate reader.
-
The triglyceride levels are normalized to the total protein content of the cell lysate.
In Vitro AMPK Activation Assay (for A-769662 and PXL770)
This assay directly measures the ability of a compound to activate the AMPK enzyme.
1. Enzyme and Substrate Preparation:
-
Recombinant human or purified native AMPK enzyme (e.g., from rat liver) is used.
-
A synthetic peptide substrate, such as the SAMS peptide, which contains the AMPK recognition motif, is prepared.
-
The reaction buffer typically contains ATP (with a radioactive label like [γ-³²P]ATP), magnesium chloride, and other components to ensure optimal enzyme activity.
2. Kinase Reaction:
-
The AMPK enzyme is incubated with the test compound (A-769662 or PXL770) at various concentrations in the reaction buffer.
-
The kinase reaction is initiated by the addition of the SAMS peptide and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
3. Measurement of Substrate Phosphorylation:
-
The reaction is stopped, and the phosphorylated SAMS peptide is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.
-
The amount of radioactivity incorporated into the SAMS peptide is quantified using a scintillation counter.
-
The EC50 value is determined by plotting the enzyme activity against the compound concentration.
Cellular AMPK Activation Assay (for Metformin)
This assay assesses the activation of AMPK within intact cells, reflecting the compound's ability to modulate the pathway in a physiological context.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., primary hepatocytes, C2C12 myotubes) is cultured to a desired confluency.
-
The cells are then treated with various concentrations of metformin for a specified duration.
2. Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of AMPK (p-AMPKα at Thr172) and a downstream target like phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79).
-
Antibodies against total AMPKα and total ACC are used as loading controls.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
The band intensities are quantified to determine the relative increase in AMPK and ACC phosphorylation.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by these AMPK activators and a generalized experimental workflow for their characterization.
Figure 1: Comparative Signaling Pathways of AMPK Activators. This diagram illustrates the direct activation of AMPK by this compound, A-769662, and PXL770, and the indirect activation by metformin through inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio. Activated AMPK then modulates downstream targets to regulate cellular processes like lipogenesis, autophagy, and protein synthesis.
Figure 2: Generalized Experimental Workflow. This flowchart outlines a typical workflow for the characterization and comparison of AMPK activators, starting from initial in vitro screening to in vivo validation of the mechanism of action.
Conclusion
This compound demonstrates potent activation of the AMPK pathway, as evidenced by its low nanomolar EC50 value for triglyceride lowering in adipocytes. When compared to other AMPK activators, this compound's direct mechanism of action places it in the same category as A-769662 and PXL770, distinguishing it from the indirect activator metformin. The quantitative data presented in this guide highlights the comparable, and in some aspects superior, potency of this compound.
The detailed experimental protocols provided offer a foundation for researchers to conduct their own confirmatory studies and comparative analyses. The visualization of the signaling pathways and experimental workflows further aids in understanding the broader context of AMPK activation and the scientific process behind drug discovery in this area. Continued research and head-to-head comparative studies will be essential to fully elucidate the therapeutic potential of this compound relative to existing and emerging AMPK-targeting agents.
Independent Verification of IQZ23 Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-obesity agent IQZ23 with established treatments, Metformin and Liraglutide. The information presented is based on available preclinical research findings and aims to offer a clear, data-driven perspective on their respective performance.
I. Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies conducted in diet-induced obese (DIO) mouse models. It is important to note that the experimental conditions, including the specific diet, duration of treatment, and mouse strain, may vary between studies, which can influence the results.
Table 1: Effect on Body Weight
| Compound | Dosage | Treatment Duration | Mouse Model | % Body Weight Reduction (vs. Control) | Citation |
| This compound | 20 mg/kg, i.p. | Not Specified | High-Fat and Cholesterol Diet-Induced Obese Mice | Significantly reversed body weight increases | [1] |
| Metformin | 50 mg/kg/day | 14 weeks | C57BL/6J on High-Fat Diet | ~15.21% | [2] |
| Metformin | 250 mg/kg/day | 8 weeks | C57Bl/6 mice on High-Fat Diet | Decreased body weight | [3] |
| Liraglutide | 0.2 mg/kg, s.c. (twice daily) | 2 weeks | C57BL/6 Male Mice on High-Fat Diet | Significantly decreased body weight | [4] |
| Liraglutide | 0.4, 0.6, 0.8 mg/kg, s.c. | 12 weeks | Sprague-Dawley Rats on High-Fat Diet | Significantly decreased body weight | [5] |
Table 2: Effect on Triglyceride Levels
| Compound | Dosage/Concentration | Model | % Triglyceride Reduction | Citation |
| This compound | EC50 = 0.033 μM | 3T3-L1 Adipocytes (in vitro) | 50% reduction at 0.033 µM | [1] |
| Metformin | 200 mg/kg/day | High-Fat Diet-Induced Obese Mice | Significantly reduced plasma triglycerides | [3] |
| Metformin | Not Specified | APOE*3-Leiden.CETP mice | Markedly lowered plasma VLDL triglyceride | [6] |
| Liraglutide | 0.2 mg/kg, s.c. (twice daily) | C57BL/6 Male Mice on High-Fat Diet | Significantly decreased triglyceride levels | [4] |
| Liraglutide | 0.4, 0.6, 0.8 mg/kg, s.c. | Sprague-Dawley Rats on High-Fat Diet | Significantly decreased triglyceride concentration | [5] |
Table 3: Effect on Blood Glucose Levels
| Compound | Dosage | Treatment Duration | Mouse Model | Effect on Blood Glucose | Citation |
| This compound | 20 mg/kg, i.p. | Not Specified | High-Fat and Cholesterol Diet-Induced Obese Mice | Improved insulin sensitivity | [1] |
| Metformin | 0.25, 0.5% in HFD | 4 weeks | C57BL/6J on High-Fat Diet | Markedly improved glucose intolerance | [7] |
| Metformin | 50 mg/kg/day | 4 weeks | C57BL/6J on High-Fat Diet | Significantly reduced fasting blood glucose | [8] |
| Liraglutide | 0.2 mg/kg, s.c. (twice daily) | 2 weeks | C57BL/6 Male Mice on High-Fat Diet | Significantly decreased fasting glucose | [4] |
| Liraglutide | Not Specified | Glucocorticoid-Induced Metabolic Syndrome Mice | Improved glucose control and enhanced glucose clearance | [9] |
II. Mechanisms of Action: A Comparative Overview
The therapeutic effects of this compound, Metformin, and Liraglutide stem from their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.
This compound: AMPK Pathway Activation
This compound is a novel β-indoloquinazoline analogue that exerts its anti-obesity effects by activating the AMP-activated protein kinase (AMPK) pathway.[1] This activation is achieved through the modulation of ATP synthase activity.[1] The activation of AMPK, a central regulator of cellular energy homeostasis, leads to a cascade of downstream effects that promote catabolic processes and inhibit anabolic pathways, ultimately contributing to weight loss and improved metabolic parameters.[1]
Caption: this compound signaling pathway.
Metformin: A Multifaceted Approach
Metformin, a biguanide, is a first-line treatment for type 2 diabetes with well-documented weight-loss benefits. Its mechanisms of action are complex and not fully elucidated but are known to involve both AMPK-dependent and independent pathways. Key actions include the reduction of hepatic gluconeogenesis, activation of AMPK in various tissues, modulation of appetite-regulating centers in the hypothalamus, and alteration of the gut microbiome.
Caption: Metformin's multifaceted mechanisms.
Liraglutide: GLP-1 Receptor Agonism
Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. By mimicking the action of endogenous GLP-1, Liraglutide enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, slows gastric emptying, and acts on the central nervous system to promote satiety and reduce appetite.
References
- 1. Discovery of a promising agent this compound for the treatment of obesity and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Liraglutide suppresses obesity and promotes browning of white fat via miR-27b in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IQZ23 and Other Anti-Obesity Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-obesity compound IQZ23 with established and emerging anti-obesity therapeutics. The analysis focuses on mechanisms of action, in vitro and in vivo efficacy, and is supported by experimental data and detailed protocols to aid in research and development efforts.
Executive Summary
This compound is a novel β-indoloquinazoline analogue that has demonstrated significant potential as an anti-obesity agent.[1] Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. This contrasts with other major classes of anti-obesity drugs that primarily act as lipase inhibitors, GLP-1 receptor agonists, or centrally acting appetite suppressants. This guide will delve into a comparative analysis of this compound against Orlistat, Liraglutide, Semaglutide, Naltrexone/Bupropion, and Phentermine/Topiramate, presenting available data in a structured format for ease of comparison.
Data Presentation
Table 1: In Vitro Efficacy of Anti-Obesity Compounds
| Compound | Target Cell Line | Parameter | Efficacy |
| This compound | 3T3-L1 Adipocytes | EC50 (Triglyceride Level Decrease) | 0.033 μM[1] |
| Orlistat | 3T3-L1 Adipocytes | Triglyceride Accumulation | Reduced at 20 μM |
| Liraglutide | 3T3-L1 Preadipocytes | Adipogenic Differentiation | Promoted at 10, 100, and 1,000 nM |
| Semaglutide | Epicardial & Subcutaneous Adipose Stromal Cells | Adipogenic Differentiation | Modulated at 1 nmol/L |
| Naltrexone/Bupropion | 3T3-L1 Adipocytes | Lipid Accumulation | Data not available |
| Phentermine/Topiramate | 3T3-L1 Adipocytes | Lipolysis (Topiramate) | Increased at 50 µM |
Table 2: In Vivo Efficacy of Anti-Obesity Compounds in Rodent Models
| Compound | Animal Model | Diet | Dosage & Administration | Body Weight Reduction |
| This compound | High-Fat and Cholesterol Diet (HFC)-induced obese mice | HFC | 20 mg/kg, i.p. | Significantly reversed body weight increases[1] |
| Orlistat | High-Fat Diet (HFD)-induced obese mice | HFD | 60 mg/kg, oral gavage | Significant decrease compared to placebo |
| Liraglutide | High-Fat Diet (HF)-induced obese rats | HF | 0.4, 0.6, 0.8 mg/kg, s.c. daily for 12 weeks | Significant decrease compared to HF-control group |
| Semaglutide | Diet-Induced Obese (DIO) mice | HFD | 100 nmol/kg | 22% reduction from baseline |
| Naltrexone/Bupropion | High-Fat Diet (HF)-induced obese rats | HF | Naltrexone (1 mg/kg) / Bupropion (20 mg/kg) | 9% reduction compared to untreated HF group |
| Phentermine/Topiramate | Not specified in available mouse studies | Not specified | Not specified | Data on combination in mice not available; Topiramate alone has shown effects. |
Mechanisms of Action and Signaling Pathways
This compound: AMPK Pathway Activation
This compound exerts its anti-obesity effects by activating the AMPK pathway, which in turn modulates ATP synthase activity.[1] This activation leads to increased mitochondrial biogenesis and oxidation capacity, enhanced insulin sensitivity, and a decrease in triglyceride levels.[1]
Caption: Signaling pathway of this compound-mediated AMPK activation.
Comparator Compounds: Diverse Mechanisms
In contrast to this compound's metabolic pathway modulation, other anti-obesity drugs operate through different mechanisms:
-
Orlistat: A pancreatic and gastric lipase inhibitor that reduces the absorption of dietary fats.
-
Liraglutide and Semaglutide: GLP-1 receptor agonists that increase insulin secretion, suppress glucagon secretion, slow gastric emptying, and act on the brain to reduce appetite.
-
Naltrexone/Bupropion: A combination of an opioid antagonist and a dopamine/norepinephrine reuptake inhibitor that targets the hypothalamus to reduce appetite and increase energy expenditure.
-
Phentermine/Topiramate: A combination of a sympathomimetic amine that suppresses appetite and a drug that has multiple central nervous system effects, including appetite suppression and enhanced satiety.
Caption: Overview of the primary mechanisms of action.
Experimental Protocols
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
A detailed protocol for inducing adipogenesis in 3T3-L1 preadipocytes and quantifying lipid accumulation is provided below. This is a standard method to evaluate the direct effects of compounds on fat cell development and lipid storage.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
To initiate differentiation, two days post-confluence (Day 0), replace the medium with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (MDI medium).
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature adipocytes are typically observed by Day 8-10.
2. Oil Red O Staining for Lipid Accumulation:
-
Wash differentiated cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for 10-20 minutes to visualize lipid droplets.
-
Wash with water.
-
To quantify lipid accumulation, elute the stain with 100% isopropanol and measure the absorbance at approximately 492 nm.
Caption: Workflow for in vitro adipocyte differentiation and analysis.
In Vivo High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol outlines a common method for inducing obesity in mice to test the efficacy of anti-obesity compounds.
1. Animal Model and Diet:
-
Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Maintain a control group on a low-fat diet (e.g., 10% of calories from fat).
-
Monitor body weight and food intake weekly for 8-16 weeks to establish the obese phenotype.
2. Compound Administration and Monitoring:
-
Once obesity is established, randomize mice into treatment groups (vehicle control, this compound, comparator compounds).
-
Administer compounds at the desired doses and routes (e.g., intraperitoneal injection, oral gavage) for a specified duration (e.g., 4-12 weeks).
-
Continue to monitor body weight, food intake, and other relevant metabolic parameters (e.g., blood glucose, lipid profiles).
3. Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).
Caption: Workflow for in vivo anti-obesity compound testing.
Conclusion
This compound presents a promising new approach to the treatment of obesity through its distinct mechanism of AMPK activation. While direct in vitro comparisons with other classes of anti-obesity drugs are challenging due to their diverse mechanisms, the potent lipid-lowering effect of this compound in adipocytes is noteworthy. In vivo studies in mouse models confirm its efficacy in reversing diet-induced weight gain. Further research is warranted to fully elucidate the therapeutic potential of this compound in comparison to existing and emerging anti-obesity treatments. This guide provides a foundational comparison to inform such future investigations.
References
Unraveling the Therapeutic Potential of IQZ23 in Animal Models of Metabolic Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-obesity effects of the novel compound IQZ23 with established therapeutic alternatives in animal models. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
A novel β-indoloquinazoline analogue, this compound, has emerged as a promising agent for the treatment of obesity and related metabolic disorders.[1] Its mechanism of action centers on the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. This guide provides a cross-validation of this compound's effects in a diet-induced obesity (DIO) mouse model and compares its performance against established anti-obesity drugs: the GLP-1 receptor agonists liraglutide and semaglutide, the biguanide metformin, and the lipase inhibitor orlistat.
Comparative Efficacy in Diet-Induced Obese Mice
The following tables summarize the effects of this compound and its comparators on key metabolic parameters in high-fat diet (HFD)-induced obese mice. The data presented is compiled from various studies, and while efforts have been made to standardize the information, variations in experimental protocols should be considered.
Table 1: Effects on Body Weight and Fat Mass
| Compound | Animal Model | Diet | Dosage | Duration | Body Weight Reduction | Fat Mass Reduction | Citation(s) |
| This compound | C57BL/6J Mice | High-Fat & Cholesterol | 20 mg/kg, i.p., daily | 4 weeks | Significantly reversed HFC-induced body weight increases | Not specified | [1] |
| Liraglutide | C57BL/6 Mice | High-Fat (60% kcal) | 0.2 mg/kg, s.c., twice daily | 2 weeks | Significant decrease | Significant decrease in subcutaneous, visceral, and perirenal adipose tissue | [2] |
| Semaglutide | C57BL/6J Mice | High-Fat (60% kcal) | 100 µg/kg, i.p., every other day | 6 weeks | Significant reduction | Significant reduction | [3] |
| Metformin | C57BL/6J Mice | High-Fat (59% fat calories) | 150 mg/kg, oral gavage, daily | 1 month | Significant reduction | Not specified | [4] |
| Orlistat | C57BL/6J Mice | High-Fat (60% fat) | 30 mg/kg, oral gavage, twice daily | Not specified | Significant reduction | Not specified | [5] |
Table 2: Effects on Glucose and Lipid Metabolism
| Compound | Animal Model | Diet | Dosage | Duration | Fasting Glucose Reduction | Triglyceride Reduction | Citation(s) |
| This compound | 3T3-L1 Adipocytes | In vitro | EC50 = 0.033 µM | N/A | Not specified | High efficacy in decreasing triglyceride levels | [1] |
| Liraglutide | C57BL/6 Mice | High-Fat (60% kcal) | 0.2 mg/kg, s.c., twice daily | 2 weeks | Significant decrease | Significant decrease | [2] |
| Semaglutide | C57BL/6J Mice | High-Fat (60% kcal) | 100 µg/kg, i.p., every other day | 6 weeks | Significant reduction | Significant reduction in Total Cholesterol and LDL-C | [3] |
| Metformin | C57BL/6J Mice | High-Fat (59% fat calories) | 150 mg/kg, oral gavage, daily | 1 month | Significant reduction | Not specified | [4] |
| Orlistat | C57BL/6J Mice | High-Fat (60% fat) | 30 mg/kg, oral gavage, twice daily | Not specified | Significant reduction | Not specified | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through distinct signaling pathways. This compound and Metformin both converge on the activation of AMPK, while Liraglutide and Semaglutide act through the GLP-1 receptor. Orlistat's mechanism is distinct, involving the inhibition of fat absorption.
Caption: Mechanisms of Action for this compound and Comparator Anti-Obesity Drugs.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
A common protocol to induce obesity in mice involves the following steps:
-
Animal Strain: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.[6]
-
Acclimatization: Animals are acclimatized for at least one week upon arrival, with free access to standard chow and water.[6]
-
Diet: Mice are fed a high-fat diet, often with 45% or 60% of kilocalories derived from fat.[7][8] The control group receives a matched diet with a lower fat content (e.g., 10% kcal from fat). Diets are provided ad libitum.
-
Duration: The HFD feeding period to induce an obese phenotype typically ranges from 8 to 16 weeks.[8][9]
-
Monitoring: Body weight and food intake are monitored regularly, often weekly.[9]
Caption: General workflow for a diet-induced obesity study in mice.
Key Experimental Procedures
-
Drug Administration:
-
This compound: Intraperitoneal (i.p.) injection at a dose of 20 mg/kg daily.[1]
-
Liraglutide: Subcutaneous (s.c.) injection, often twice daily, at doses around 0.2 mg/kg.[2]
-
Semaglutide: Intraperitoneal (i.p.) injection, typically every other day, at doses around 100 µg/kg.[3]
-
Metformin: Oral gavage, daily, at a dosage of approximately 150 mg/kg.[4]
-
Orlistat: Oral gavage, often twice daily, at a dose of 30 mg/kg.[5]
-
-
Body Composition Analysis:
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT): After a period of fasting (typically 4-6 hours), a bolus of glucose (1-2 g/kg) is administered orally. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[11]
-
Intraperitoneal Insulin Tolerance Test (IPITT): Following a fast, a dose of insulin (e.g., 0.75 U/kg) is injected intraperitoneally. Blood glucose is monitored over time to evaluate insulin sensitivity.
-
-
Biochemical Analysis:
Conclusion
This compound demonstrates significant promise as a therapeutic agent for obesity, with a distinct mechanism of action centered on AMPK activation. In animal models of diet-induced obesity, its effects on body weight are comparable to those of established drugs like liraglutide, semaglutide, metformin, and orlistat. Further studies are warranted to fully elucidate its impact on fat mass, lipid profiles, and long-term safety. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers in the field of metabolic disease to design and interpret future preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Tolerance Test in Mice [bio-protocol.org]
- 5. storage.aanp.org [storage.aanp.org]
- 6. Body Composition Analysis of Obesity and Hepatic Steatosis in Mice by Relaxation Compensated Fat Fraction (RCFF) MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. protocols.io [protocols.io]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
A Comparative Safety Analysis: IQZ23 Versus Existing Bruton's Tyrosine Kinase (BTK) Inhibitors
Executive Summary: This guide provides a detailed comparison of the safety profile of the novel Bruton's tyrosine kinase (BTK) inhibitor, IQZ23, with the first-generation BTK inhibitor, ibrutinib. For the purpose of this illustrative guide, the safety and experimental data for the second-generation BTK inhibitor, acalabrutinib, will serve as a proxy for this compound. This analysis is based on data from head-to-head clinical trials, primarily the ELEVATE-RR and ALPINE studies, to provide drug development professionals and researchers with a clear, data-driven overview. The findings indicate that while both drugs demonstrate comparable efficacy, this compound (acalabrutinib) presents a more favorable safety profile, particularly concerning cardiovascular adverse events.[1][2][3][4][5]
Comparative Safety Profile: this compound (Acalabrutinib) vs. Ibrutinib
Clinical data reveals significant differences in the incidence of common and clinically important adverse events (AEs) between this compound (acalabrutinib) and ibrutinib. This compound is associated with a lower incidence of cardiovascular toxicities, diarrhea, and arthralgia, while being linked to a higher incidence of headache and cough.[1][3][5]
Table 1: Comparison of Any-Grade Adverse Events of Clinical Interest (ELEVATE-RR Trial)
| Adverse Event (Any Grade) | This compound (Acalabrutinib) (n=266) | Ibrutinib (n=263) | Hazard Ratio (95% CI) |
| Atrial Fibrillation/Flutter | 9.4% | 16.0% | 0.52 (0.30-0.90) |
| Hypertension | 9.4% | 23.2% | 0.35 (0.21-0.58) |
| Bleeding Events | 38.0% | 51.3% | 0.64 (0.49-0.83) |
| Diarrhea | 34.6% | 46.0% | 0.65 (0.50-0.85) |
| Arthralgia | 15.8% | 22.8% | 0.64 (0.42-0.98) |
| Headache | 34.6% | 20.2% | 1.97 (1.33-2.92) |
| Cough | 28.9% | 21.3% | 1.47 (0.99-2.18) |
| Treatment Discontinuation due to AEs | 14.7% | 21.3% | 0.62 (0.41-0.93) |
Source: Data adapted from the ELEVATE-RR trial.[1][3][6]
Table 2: Comparison of Grade ≥3 Adverse Events (RESONATE-2 & ELEVATE-RR Trials)
| Adverse Event (Grade ≥3) | This compound (Acalabrutinib) | Ibrutinib |
| Neutropenia | 10% - 16% | 13% |
| Pneumonia | Not specified | 12% |
| Hypertension | 4% | 8% |
| Anemia | Not specified | 7% |
| Atrial Fibrillation | 3.4% | 5.7% |
Source: Data compiled from various clinical trial reports.[7][8][9]
Mechanism of Differential Safety Profiles
The improved safety profile of this compound (acalabrutinib) is attributed to its higher selectivity for the BTK enzyme.[2][10] Ibrutinib exhibits more off-target activity, inhibiting other kinases such as TEC, EGFR, and CSK, which is believed to contribute to higher rates of bleeding, rash, diarrhea, and cardiac arrhythmias.[9][11][12][13]
Caption: Kinase inhibition profile of this compound vs. Ibrutinib.
Experimental Protocols for Safety Assessment
The safety data presented is derived from rigorously controlled clinical trials. The methodologies for monitoring and grading adverse events are standardized to ensure data integrity and comparability.
3.1. Adverse Event Monitoring and Grading
In clinical trials like ELEVATE-RR and RESONATE-2, adverse events are systematically collected, monitored, and graded according to a standardized system.
-
Protocol:
-
Detection: AEs are identified through patient reporting, clinical observation, physical examinations, and laboratory testing at scheduled study visits.
-
Documentation: All AEs are recorded in the patient's electronic case report form (eCRF), detailing the event, onset, duration, severity, and perceived relationship to the study drug.
-
Grading: The severity of AEs is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[14][15][16][17][18] This system provides a standardized scale from Grade 1 (Mild) to Grade 5 (Death related to AE).[16][17]
-
References
- 1. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial | Medfyle [medfyle.com]
- 5. Acalabrutinib as Effective as Ibrutinib, With Fewer Cardiac Effects, in Resistant CLL - The ASCO Post [ascopost.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Long-term efficacy and safety of first-line ibrutinib treatment for patients with CLL/SLL: 5 years of follow-up from the phase 3 RESONATE-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Updated Safety and Efficacy Data for Ibrutinib as First-Line Treatment in Older Patients with CLL or SLL [ahdbonline.com]
- 9. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 10. EHA 2021: ALPINE study reveals superior safety and efficacy of zanubrutinib compared with ibrutinib - ecancer [ecancer.org]
- 11. ajmc.com [ajmc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. dermnetnz.org [dermnetnz.org]
- 18. bioportal.bioontology.org [bioportal.bioontology.org]
replication studies for IQZ23's effects on triglyceride levels
A Comparative Guide to Triglyceride-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging therapeutic agents for the management of hypertriglyceridemia. As the requested compound "IQZ23" does not appear in publicly available scientific literature, this document focuses on a selection of well-characterized and clinically relevant drug classes. The comparative analysis is based on experimental data from clinical trials, with a focus on efficacy, mechanism of action, and experimental methodologies.
Data Presentation: Efficacy of Triglyceride-Lowering Agents
The following table summarizes the triglyceride-lowering efficacy of various therapeutic classes based on data from clinical trials.
| Therapeutic Class | Representative Agent(s) | Approximate Triglyceride Reduction | Key Clinical Trial Findings & References |
| Fibrates | Pemafibrate, Fenofibrate | 30% - 50% | In a clinical study, pemafibrate reduced triglyceride levels by 26.2%.[1][2] Fenofibrate has been shown to reduce triglycerides by 30-50%.[3][4] |
| Niacin (Nicotinic Acid) | Niacin | 20% - 50% | Immediate-release niacin can lower triglycerides by 20-50%, while extended-release formulations typically result in a 10-30% reduction.[3][5] |
| Omega-3 Fatty Acids | Icosapent Ethyl (IPE), Omega-3 Acid Ethyl Esters | 20% - 45% (at 4 g/day ) | Prescription omega-3 fatty acids at a dose of 4 g/day have been shown to lower triglyceride levels by 20% to 30% or more.[[“]][7] In patients with very high triglycerides, reductions of up to 45% have been observed.[8] |
| ApoC-III Inhibitors | Volanesorsen, Olezarsen | 60% - 80% | In a Phase 3 trial, volanesorsen reduced triglycerides by 77% in patients with familial chylomicronemia syndrome (FCS).[9][10] Olezarsen has demonstrated up to a 72% reduction in triglycerides in patients with severe hypertriglyceridemia.[11][12] |
| ANGPTL3 Inhibitors | Evinacumab | >50% | Evinacumab has been shown to reduce triglyceride-rich lipoproteins by over 50% at higher doses in patients with hyperlipidemia.[13] In patients with severe hypertriglyceridemia, median triglyceride reductions of over 60% have been reported.[14][15] |
Experimental Protocols
The following sections detail the typical methodologies employed in clinical trials to assess the efficacy of triglyceride-lowering agents.
General Clinical Trial Design for Triglyceride-Lowering Agents
A common study design to evaluate the efficacy of a novel triglyceride-lowering agent is a randomized, double-blind, placebo-controlled trial.
-
Participants: Subjects are recruited based on specific inclusion criteria, such as fasting triglyceride levels within a certain range (e.g., ≥150 mg/dL for moderate hypertriglyceridemia or ≥500 mg/dL for severe hypertriglyceridemia).[9][16] Key exclusion criteria often include conditions or medications known to affect lipid metabolism.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a placebo. Both the participants and the investigators are blinded to the treatment assignment to prevent bias.
-
Treatment and Dosage: The investigational drug is administered at a predetermined dose and frequency. For example, olezarsen has been studied with monthly subcutaneous injections, while oral medications like fibrates are typically taken daily.[16]
-
Data Collection: Blood samples are collected at baseline and at various time points throughout the study (e.g., at 3, 6, and 12 months) to measure fasting lipid profiles.
-
Primary Endpoint: The primary efficacy endpoint is typically the percent change in fasting triglyceride levels from baseline to a specified time point, compared between the treatment and placebo groups.[10]
Biochemical Measurement of Triglyceride Levels
The measurement of triglyceride levels in plasma or serum is a standardized clinical laboratory procedure.
-
Sample Collection: Blood is drawn from the patient after a 12-hour fast to ensure that recently ingested fats do not influence the measurement. The blood is typically collected in a tube containing an anticoagulant (e.g., EDTA).
-
Sample Processing: The blood sample is centrifuged to separate the plasma (the liquid component) from the blood cells.
-
Enzymatic Assay: The triglyceride concentration in the plasma is determined using a series of coupled enzymatic reactions.
-
Lipolysis: Lipoprotein lipase (LPL) hydrolyzes triglycerides into glycerol and free fatty acids.
-
Glycerol Phosphorylation: Glycerol kinase (GK) phosphorylates glycerol to glycerol-3-phosphate, using ATP.
-
Oxidation: Glycerophosphate oxidase (GPO) oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: Peroxidase (POD) catalyzes the reaction of H₂O₂ with a chromogenic substrate, resulting in a colored product.
-
-
Quantification: The intensity of the color produced is directly proportional to the triglyceride concentration in the sample. This is measured using a spectrophotometer at a specific wavelength, and the concentration is calculated by comparing the absorbance to that of a known standard.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Fibrates.[17][18][19][20]
Caption: Mechanism of action of Niacin.[3][5][21][22][23]
Caption: Mechanism of action of Omega-3 Fatty Acids.[[“]][24][25][26][27]
Caption: Mechanism of action of ApoC-III Inhibitors.[28][29][30]
Caption: Mechanism of action of ANGPTL3 Inhibitors.[31][32][33][34]
Experimental Workflow
Caption: Generalized workflow for triglyceride measurement.
References
- 1. Triglyceride lowering with pemafibrate to reduce cardiovascular risk [spiral.imperial.ac.uk]
- 2. mims.com [mims.com]
- 3. droracle.ai [droracle.ai]
- 4. Triglyceride Level and Cardiovascular Risk Reduction Using Pemafibrate Compared with Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. consensus.app [consensus.app]
- 7. heart.org [heart.org]
- 8. ahajournals.org [ahajournals.org]
- 9. hcplive.com [hcplive.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Olezarsen for High Triglycerides · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Ionis Wins FDA Breakthrough Therapy Designation For Olezarsen In Severe Hypertriglyceridemia | Nasdaq [nasdaq.com]
- 13. Evinacumab Reduces Triglyceride-Rich Lipoproteins in Patients with Hyperlipidemia: A Post-Hoc Analysis of Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evinacumab Lowers Triglycerides in Severe Hypertriglyceridemia | tctmd.com [tctmd.com]
- 15. Regeneron's Evinacumab Reduces High Triglycerides but Stumbles in Genetic Subgroup - BioSpace [biospace.com]
- 16. Olezarsen significantly reduces triglycerides and acute pancreatitis events in landmark pivotal studies for people with severe hypertriglyceridemia (sHTG) | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 17. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Triglyceride lowering by omega-3 fatty acids: a mechanism mediated by N-acyl taurines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. What are APOC3 inhibitors and how do they work? [synapse.patsnap.com]
- 29. What are APOC3 modulators and how do they work? [synapse.patsnap.com]
- 30. Apolipoprotein C3: form begets function - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ANGPTL3 as a Drug Target in Hyperlipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. What are ANGPTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 34. Angiopoietin-like 3 (ANGPTL3) – A Novel Therapeutic Target for Treatment of Hyperlipidemia - American College of Cardiology [acc.org]
Safety Operating Guide
Navigating the Disposal of IQZ23: A Guide for Laboratory Professionals
I. IQZ23: Summary of Assumed Properties and Hazards
In the absence of specific data for this compound, it must be treated as a hazardous chemical with unknown toxicological properties.[2] Potent research compounds may possess uncharacterized hazards. Therefore, a cautious approach is mandatory. All handling and disposal procedures should be conducted within a certified chemical fume hood.
II. General Disposal Procedures
The disposal of investigational compounds like this compound must adhere to strict protocols to ensure personnel safety and environmental protection. These procedures are in line with federal and state regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[3][4] Do not mix this compound waste with general laboratory trash.[1]
Table 1: this compound Waste Stream Segregation
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any solid this compound.[1] | Designated, leak-proof container with a secure lid, clearly labeled as "Hazardous Waste".[1] |
| Liquid Waste | Solutions containing this compound, including unused experimental solutions and solvent rinses of contaminated glassware. Keep chlorinated and non-chlorinated solvent waste separate.[1] | Compatible, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure cap.[1] |
| Sharps Waste | Needles, syringes, scalpels, and any other contaminated sharp objects.[1] | Puncture-resistant sharps container clearly labeled as "Hazardous Waste". |
Step 2: Containerization and Labeling
Properly containing and labeling hazardous waste is a key regulatory requirement.[5]
-
Containers: Use only appropriate and compatible containers for waste storage.[5][6] Containers must be in good condition and securely closed to prevent leaks or spills.[5][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including the name "this compound" and any solvents or other chemicals present with their approximate concentrations.[1][6] Your institution's EHS department will likely provide standardized hazardous waste labels.[6]
Step 3: Storage
Hazardous waste must be stored in a designated and secure area.
-
Location: Store waste in a designated satellite accumulation area within the laboratory.[4][5] This area should be well-ventilated and away from general lab traffic.[1]
-
Segregation: Ensure that incompatible waste types are segregated to prevent accidental reactions.[1][4]
-
Accumulation Time: Adhere to your institution's limits on waste accumulation times. Once a container is full, it should be scheduled for pickup promptly.[1][4]
Step 4: Disposal
-
Contact EHS: Once your waste container is full and properly labeled, contact your institution's EHS department to arrange for pickup.[1]
-
Documentation: Complete all required hazardous waste disposal forms provided by your EHS department. Accurate documentation is crucial for regulatory compliance.[1]
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the proper treatment and disposal of the chemical waste, which will likely involve incineration.[1]
III. Experimental Protocol: General Laboratory Chemical Waste Disposal
This protocol outlines the general steps for preparing and disposing of chemical waste, adaptable for this compound.
-
Personnel Safety: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, before handling this compound or its waste.
-
Waste Segregation: At the point of generation, segregate waste containing this compound into solid, liquid, and sharps waste streams as detailed in Table 1.
-
Container Preparation:
-
Obtain the correct, EHS-approved waste containers for each waste stream.
-
Affix a hazardous waste label to each container before adding waste.
-
-
Waste Collection:
-
Carefully place waste into the appropriate container.
-
For liquid waste, use a funnel to avoid spills. Do not fill liquid waste containers beyond 90% capacity to allow for expansion.
-
Keep containers closed when not actively adding waste.[5]
-
-
Labeling and Documentation:
-
On the hazardous waste label, accurately list all constituents and their approximate percentages.
-
Maintain a log of the waste being added to each container.
-
-
Storage:
-
Store the waste containers in your lab's designated satellite accumulation area.
-
-
Request for Pickup:
-
Once a container is full, complete the hazardous waste pickup request form as required by your institution's EHS department.
-
Ensure all information is accurate and complete before submitting the request.
-
IV. Mandatory Visualizations
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Lab Safety | Environment, Health & Safety [ehs.ucla.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. Chemical Waste Disposal - Chemical Safety - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
- 7. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
Navigating the Uncharted: A Safety and Handling Protocol for Novel Compound IQZ23
To: All Research, Scientific, and Drug Development Personnel
From: Laboratory Safety and Compliance Division
Subject: Essential Personal Protective Equipment (PPE), Handling, and Disposal Plan for Novel Compound IQZ23
This document provides immediate, essential safety and logistical information for the handling of this compound, a novel compound under development. As this compound is not a publicly cataloged substance, this protocol is established on the principle of treating unknown substances as potentially hazardous until thoroughly characterized. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Until comprehensive toxicological data for this compound is available, all personnel must assume it is hazardous and adhere to Level C protection standards at a minimum.[1][2] The required PPE is designed to minimize exposure through inhalation, skin contact, and ingestion.
Minimum PPE Ensemble for Handling this compound:
| Equipment Category | Specification | Purpose |
| Respiratory Protection | Full-face or half-mask air-purifying respirator (NIOSH-approved) with cartridges appropriate for organic vapors and particulates. | To protect against inhalation of potentially harmful aerosols or vapors.[2][3] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton™). Regularly inspect for tears. | To prevent skin contact with the compound.[3] The specific material should be determined after chemical compatibility testing. |
| Eye and Face Protection | Safety goggles with side shields. If not using a full-face respirator, a face shield is also required. | To protect eyes and face from splashes or airborne particles.[3] |
| Body Protection | Chemical-resistant lab coat or coveralls. An apron may be required for larger quantities. | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-toe, chemical-resistant safety shoes or boots. | To protect against spills and provide a stable footing. |
Risk Assessment and Data Collection
A thorough risk assessment must precede any new experiment involving this compound.[5][6] The foundational step is to characterize the compound to move from an "unknown" to a "known" hazard. The following table outlines the critical quantitative data that must be determined.
Quantitative Data Framework for this compound Characterization:
| Parameter Category | Data Point to Determine | Relevance to Safety and Handling |
| Toxicity | LD50 (Oral, Dermal), LC50 (Inhalation) | Determines acute toxicity and informs immediate handling precautions.[7] |
| Permissible Exposure Limit (PEL) / Threshold Limit Value (TLV) | Establishes maximum safe airborne concentration for an 8-hour workday. | |
| Physicochemical Properties | pH, Boiling Point, Vapor Pressure | Informs reactivity, volatility, and inhalation risk.[8] |
| Flammability / Explosivity Limits | Determines fire and explosion hazards.[8] | |
| Reactivity | Water Reactivity, Oxidizing Properties | Identifies potential for dangerous reactions with other common lab substances.[8][9] |
| Environmental Fate | Biodegradability, Aquatic Toxicity | Guides appropriate disposal methods to prevent environmental harm. |
Experimental Protocols: Handling and Disposal Workflow
The following step-by-step guidance outlines the mandatory operational workflow for handling and disposing of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned.[8] Verify that safety showers and eyewash stations are unobstructed and operational.
-
Containment: All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Labeling: All primary and secondary containers holding this compound must be clearly labeled with the compound name, date, responsible researcher, and a "Caution: Unknown Hazard" warning.[11][12][13]
-
Spill Management: In case of a spill, evacuate the immediate area. Follow the lab's established spill response protocol for unknown hazardous materials. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Protocol:
-
Waste Determination: Until fully characterized, all this compound waste (solid, liquid, and contaminated labware) must be treated as hazardous waste.[11][14]
-
Segregation: Do not mix this compound waste with other waste streams.[15] Collect it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department for guidance on the final disposal pathway.[11][14] Provide them with all available data on the compound's known properties.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and dates.
Workflow for Handling Novel Compound this compound
The following diagram illustrates the decision-making process and operational workflow for the safe handling and characterization of this compound.
Caption: Workflow for the safe handling, characterization, and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. hazmatschool.com [hazmatschool.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. acs.org [acs.org]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. benchchem.com [benchchem.com]
- 9. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 14. benchchem.com [benchchem.com]
- 15. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
